Product packaging for Beclomethasone 17-Propionate-d5(Cat. No.:CAS No. 5534-18-9)

Beclomethasone 17-Propionate-d5

Cat. No.: B195419
CAS No.: 5534-18-9
M. Wt: 465.0 g/mol
InChI Key: OHYGPBKGZGRQKT-XGQKBEPLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

An ester of beclomethasone.
ester of beclomethasone
See also: Beclomethasone Dipropionate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33ClO6 B195419 Beclomethasone 17-Propionate-d5 CAS No. 5534-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYGPBKGZGRQKT-XGQKBEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203899
Record name Beclomethasone 17-monopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5534-18-9
Record name Beclomethasone 17-monopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5534-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beclomethasone 17-monopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beclomethasone 17-monopropionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Beclomethasone 17-monopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BECLOMETHASONE 17-MONOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BGA9FD55H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclomethasone (B1667900) 17-Propionate-d5 is the deuterated analog of Beclomethasone 17-Propionate, an active metabolite of the synthetic corticosteroid Beclomethasone Dipropionate.[1][2] Beclomethasone Dipropionate itself is a prodrug that undergoes rapid hydrolysis to form Beclomethasone 17-Propionate (17-BMP), which exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR).[3][4] Due to its anti-inflammatory and vasoconstrictive properties, Beclomethasone and its esters are widely used in the treatment of chronic inflammatory conditions such as asthma and allergic rhinitis.[4][5]

The incorporation of five deuterium (B1214612) atoms in the propionate (B1217596) moiety makes Beclomethasone 17-Propionate-d5 an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[6] Its nearly identical chemical and physical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for accurate quantification by correcting for variations during sample preparation and analysis.[6][7] This guide provides a comprehensive overview of the chemical properties, biological activity, and analytical applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReferences
Chemical Name (8S,9R,10S,11S,13S,14S,16S,17R)-9-Chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-d5[8][9]
Synonyms Beclomethasone 17-Monopropionate-d5, (11β,16β)-9-Chloro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy-d5)-pregna-1,4-diene-3,20-dione[1][10]
Chemical Formula C₂₅H₂₈D₅ClO₆[1][10][11][12]
Molecular Weight 470.01 g/mol [1][10][11]
CAS Number Not Available (Unlabeled: 5534-18-9)[1][8][12]
Appearance Off-White to Pale Yellow Solid[1]
Purity >95% (HPLC)[11]
Solubility Soluble in Methanol (B129727)[2]
Storage -20°C in a well-closed container, under an inert atmosphere.[1][11]

Biological Activity and Mechanism of Action

Beclomethasone 17-Propionate, the non-deuterated parent compound, is a potent agonist of the glucocorticoid receptor (GR).[3][13] Its biological activity is mediated through the classical genomic signaling pathway of glucocorticoids.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, Beclomethasone 17-Propionate binds to the GR, which resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (hsp90).[14] Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone complex and subsequent translocation into the nucleus.[14][15]

In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[16] This interaction can either activate (transactivation) or repress (transrepression) gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines and chemokines.[3][16] This modulation of gene expression is the primary mechanism behind the anti-inflammatory effects of beclomethasone.[4][5]

Glucocorticoid Receptor Signaling Pathway Glucocorticoid Receptor Signaling Pathway B17P Beclomethasone 17-Propionate GR_complex GR-Hsp90 Complex B17P->GR_complex Binding GR_active Activated GR GR_complex->GR_active Conformational Change & Dissociation GR_dimer GR Dimer GR_active->GR_dimer Nuclear Translocation & Dimerization GRE GRE (DNA) GR_dimer->GRE Binds to Gene Target Gene GRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Proinflammatory Pro-inflammatory Proteins Gene->Proinflammatory Transcription (Downregulation) Protein Anti-inflammatory Proteins mRNA->Protein Translation (Upregulation)

Glucocorticoid receptor signaling pathway.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of Beclomethasone Dipropionate and its metabolites in biological matrices.[8][17] The most common technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]

General LC-MS/MS Quantification Protocol

A typical experimental workflow for the quantification of Beclomethasone 17-Propionate in a biological sample (e.g., plasma) using this compound as an internal standard is outlined below.

1. Sample Preparation:

  • A known amount of this compound (internal standard) is spiked into the biological sample.

  • The sample undergoes an extraction procedure to isolate the analytes from matrix components. Common methods include:

    • Liquid-Liquid Extraction (LLE): Using an organic solvent like a mixture of ether and cyclohexane.[20]

    • Solid-Phase Extraction (SPE): Using a specialized cartridge to bind and elute the analytes.[19]

2. Chromatographic Separation:

  • The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7][21]

  • The analytes (Beclomethasone 17-Propionate and its deuterated internal standard) are separated from other components on a C18 or similar reversed-phase column.[21][22]

  • A mobile phase gradient, often consisting of methanol or acetonitrile (B52724) and an aqueous buffer, is used for elution.[18][22]

3. Mass Spectrometric Detection:

  • The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[19]

  • The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides high selectivity and sensitivity.[18]

4. Quantification:

  • The peak areas of the analyte and the internal standard are measured from the chromatograms.

  • The concentration of the analyte in the original sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

LC-MS/MS Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Beclomethasone-d5 (IS) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC MS Tandem MS Detection (ESI+, MRM) HPLC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

References

Physicochemical Characteristics of Beclomethasone 17-Propionate-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Beclomethasone 17-Propionate-d5, a deuterated analog of Beclomethasone 17-Propionate. The inclusion of deuterium (B1214612) isotopes can strategically modify the metabolic profile of the drug, potentially enhancing its therapeutic properties. This document is intended to serve as a vital resource for researchers and professionals engaged in the development and analysis of this compound.

General Information

This compound is a stable isotope-labeled version of Beclomethasone 17-Propionate, an active metabolite of the synthetic corticosteroid Beclomethasone Dipropionate. The deuteration is specifically located on the propionate (B1217596) moiety. This isotopic labeling is invaluable for a range of applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalytical assays.

Table 1: General Properties of this compound

PropertyValueReference
Chemical Name (8S,9R,10S,11S,13S,14S,16S,17R)-9-Chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-d5[1][2][3]
Molecular Formula C₂₅H₂₈D₅ClO₆[4][5][6][7]
Molecular Weight 470.01 g/mol [4][7][8]
Appearance Off-White to Pale Yellow Solid[6]
Purity >95% (by HPLC)[4][9]
Storage Conditions -20°C, under an inert atmosphere[4]
CAS Number Not available (NA) for the deuterated form. The CAS number for the unlabeled compound is 5534-18-9.[3][5][8]

Physicochemical Data

Precise physicochemical data for this compound is not extensively published. However, data for the non-deuterated (h5) analog provides a valuable reference point. It is important to note that deuteration can slightly alter physical properties such as melting point and solubility.

Table 2: Physicochemical Properties

PropertyThis compoundBeclomethasone 17-Propionate (for reference)Reference
Melting Point Data not available124-126 °C[4]
Solubility Data not availableDMSO: 100 mg/mL (215.06 mM)[4]
Methanol: Soluble[10][11]

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physicochemical characteristics of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small quantity of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis Powder Powdered Sample Capillary Capillary Tube Powder->Capillary Packing Apparatus Melting Point Apparatus Capillary->Apparatus Insertion Heating Controlled Heating Apparatus->Heating Observation Visual Observation Heating->Observation Record T_onset & T_clear Result Melting Point Range Observation->Result Melting Range

Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of this compound in various solvents is crucial for its formulation and in vitro testing. The shake-flask method is a reliable technique for establishing equilibrium solubility.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested, including but not limited to water, ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

    • The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Assessment cluster_prep Preparation cluster_process Equilibration & Analysis ExcessSolid Excess d5-Compound Vial Sealed Vial ExcessSolid->Vial Solvent Known Volume of Solvent Solvent->Vial Agitation Agitation at Constant T Vial->Agitation Filtration Filtration (0.22 µm) Agitation->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Result Equilibrium Solubility HPLC->Result Concentration

Shake-Flask Method for Solubility Determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and isotopic labeling of this compound.

NMR spectroscopy is the most powerful tool for elucidating the precise location of deuterium atoms.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: The absence or significant reduction of signals corresponding to the propionate group protons will confirm deuteration.

    • ¹³C NMR: The signals for the carbon atoms bonded to deuterium will appear as multiplets with reduced intensity due to C-D coupling and longer relaxation times.

    • ²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterated positions.

Mass spectrometry confirms the molecular weight of the deuterated compound and can provide information about its fragmentation pattern.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis:

    • Full Scan MS: The molecular ion peak ([M+H]⁺ or [M+Na]⁺) will be observed at m/z corresponding to the molecular weight of the d5-labeled compound (470.01).

    • Tandem MS (MS/MS): Fragmentation analysis will reveal characteristic losses. The fragmentation of the propionate group will show a mass shift of +5 compared to the non-deuterated analog.

FTIR spectroscopy provides information about the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate.

  • Analysis: The infrared spectrum is recorded. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Prepare for Infusion/LC Sample->MS_Prep FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep NMR NMR Spectrometer NMR_Prep->NMR MS Mass Spectrometer MS_Prep->MS FTIR FTIR Spectrometer FTIR_Prep->FTIR NMR_Data ¹H, ¹³C, ²H Spectra: Confirm Deuteration Site NMR->NMR_Data MS_Data Mass Spectrum: Confirm Molecular Weight & Fragmentation MS->MS_Data FTIR_Data IR Spectrum: Identify C-D Vibrations FTIR->FTIR_Data

Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides the currently available physicochemical data for this compound and outlines detailed experimental protocols for the determination of its key characteristics. While specific experimental values for the deuterated compound are not widely published, the provided methodologies offer a robust framework for researchers to generate this critical data. The structural and physicochemical characterization of this compound is a fundamental requirement for its application in pharmaceutical research and development, ensuring its identity, purity, and suitability for its intended use.

References

An In-Depth Technical Guide to the Mechanism of Action of Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Beclomethasone (B1667900) 17-Propionate, a potent glucocorticoid receptor agonist. Due to a lack of publicly available data on the deuterated analog, Beclomethasone 17-Propionate-d5, this document focuses on the well-established pharmacology of the non-deuterated compound. The guide will also explore the theoretical implications of deuterium (B1214612) substitution on its pharmacokinetic and pharmacodynamic profile based on established principles of kinetic isotope effects. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.

Introduction

Beclomethasone dipropionate (BDP) is a widely used synthetic corticosteroid for the management of asthma and other inflammatory conditions. It functions as a prodrug, rapidly hydrolyzed in the body to its active metabolite, Beclomethasone 17-monopropionate (17-BMP)[1][2][3]. 17-BMP is a potent agonist of the glucocorticoid receptor (GR), mediating the anti-inflammatory effects of the drug[4][5]. The deuterated isotopolog, this compound, is of interest in drug development for its potential to alter metabolic pathways and enhance pharmacokinetic properties. While specific experimental data for the d5 variant is not available in the current literature, this guide will provide a thorough analysis of the parent compound's mechanism of action and discuss the potential impact of deuteration.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

The primary mechanism of action of Beclomethasone 17-Propionate is its function as a potent agonist of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors[6][7].

Upon entering the cell, 17-BMP binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones[8][9]. Ligand binding induces a conformational change in the GR, leading to the dissociation of the chaperone proteins. This allows the activated GR-ligand complex to translocate into the nucleus[8][9].

Inside the nucleus, the GR-17-BMP complex can modulate gene expression through two primary mechanisms:

  • Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the recruitment of coactivator proteins and the initiation of transcription of anti-inflammatory genes.

  • Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[4][5][10][11][12].

The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many of the adverse effects are linked to transactivation[5].

Quantitative Data

While specific quantitative data for this compound is not available, the following tables summarize the key parameters for the non-deuterated compound and its parent prodrug.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundRelative Receptor Affinity (RRA) vs. Dexamethasone (Dexa = 100)Reference
Beclomethasone Dipropionate (BDP)53[13]
Beclomethasone 17-Monopropionate (17-BMP)1345[13]
Dexamethasone100[13]
Beclomethasone~75 (0.75 times less active than Dexa)[14]
Beclomethasone-21-monopropionateNo binding affinity[14]

Table 2: In Vitro Potency

CompoundAssayEC50 (nM)Reference
Beclomethasone 17-PropionateInhibition of IL-6 production0.05Not explicitly cited
Beclomethasone 17-PropionateInhibition of TNFα production0.01Not explicitly cited
Beclomethasone 17-PropionateInhibition of CXCL8 production0.1Not explicitly cited

Table 3: Pharmacokinetic Parameters of Beclomethasone 17-Monopropionate (17-BMP)

ParameterValueRoute of AdministrationReference
Cmax1419 pg/mLOral Inhalation (320 mcg BDP)[15]
Tmax0.7 hoursOral Inhalation (320 mcg BDP)[15]
Volume of Distribution (Vd)424 LIntravenous[15]
Protein Binding94-96%In vitro[15]
Elimination Half-life (t1/2)~2.8 hoursInhaled[16]
Absolute Bioavailability62%Inhaled[1]

Signaling Pathways

The anti-inflammatory effects of Beclomethasone 17-Propionate are mediated through the complex glucocorticoid receptor signaling pathway.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B17MP Beclomethasone 17-Propionate GR_complex GR-HSP90-HSP70 Complex B17MP->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change & HSPs Dissociation GR_dimer GR Dimer Activated_GR->GR_dimer Dimerization GR_monomer GR Monomer Activated_GR->GR_monomer cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds (Transactivation) NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Inhibits (Transrepression) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Upregulation Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_Inflammatory_Genes Repression

Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay determines the relative binding affinity of a test compound for the glucocorticoid receptor.

Principle: The assay is based on the principle of fluorescence polarization (FP). A small fluorescently labeled glucocorticoid ligand (tracer) binds to the larger GR protein, resulting in a high FP value due to the slower tumbling of the complex in solution. A test compound that competes with the tracer for binding to the GR will displace the tracer, leading to a decrease in the FP signal.

Workflow:

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - GR Protein - Fluorescent Tracer - Test Compound (e.g., B17MP) - Assay Buffer start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compound prepare_reagents->serial_dilution add_tracer Add Fixed Concentration of Fluorescent Tracer serial_dilution->add_tracer add_gr Add GR Protein to Initiate Binding Reaction add_tracer->add_gr incubate Incubate at Room Temperature add_gr->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Analyze Data: - Plot FP vs. Log[Compound] - Determine IC50 read_fp->analyze end End analyze->end

Workflow for a GR Competitive Binding Assay.

Detailed Methodology: A detailed protocol for a fluorescence polarization-based glucocorticoid receptor competitor assay can be found in resources provided by commercial suppliers of such kits[17][18]. Key steps typically involve:

  • Preparation of a reaction buffer containing the purified recombinant human GR.

  • Serial dilutions of the test compound (Beclomethasone 17-Propionate) and a reference compound (e.g., dexamethasone) are prepared in a microplate.

  • A fluorescently labeled glucocorticoid tracer is added to all wells.

  • The binding reaction is initiated by the addition of the GR protein.

  • The plate is incubated to allow the binding to reach equilibrium.

  • The fluorescence polarization is measured using a suitable plate reader.

  • The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is calculated from the resulting dose-response curve.

The Role of Deuteration: this compound

Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron. The replacement of hydrogen with deuterium can alter the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.

Theoretical Implications for this compound:

  • Altered Metabolism: Corticosteroids are primarily metabolized in the liver by cytochrome P450 enzymes[15]. If the deuteration in this compound is at a site of metabolic oxidation, it could slow down its metabolism, potentially leading to a longer half-life and increased systemic exposure.

  • Pharmacokinetic Profile: A change in the rate of metabolism could alter the pharmacokinetic profile of the drug, including its clearance and bioavailability.

  • Potency and Efficacy: While deuteration is not expected to directly alter the binding affinity to the glucocorticoid receptor (as this is a non-covalent interaction), changes in pharmacokinetics could indirectly influence the overall potency and duration of action in vivo.

It is crucial to emphasize that these are theoretical considerations. Without experimental data, the precise impact of deuteration on the mechanism of action and overall pharmacological profile of this compound remains to be determined.

Conclusion

Beclomethasone 17-Propionate is a potent glucocorticoid receptor agonist that exerts its anti-inflammatory effects through the modulation of gene expression via transactivation and transrepression. Its high affinity for the glucocorticoid receptor underscores its clinical efficacy. The introduction of deuterium in this compound presents a potential strategy to optimize its pharmacokinetic properties. However, a comprehensive understanding of the deuterated analog's mechanism of action and a direct comparison with its non-deuterated counterpart will require dedicated in vitro and in vivo studies. This guide provides a solid foundation for such future investigations by detailing the established pharmacology of Beclomethasone 17-Propionate.

References

An In-depth Technical Guide to the Synthesis of Deuterated Beclomethasone 17-Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible synthetic pathways for deuterated Beclomethasone (B1667900) 17-Propionate, a molecule of significant interest in pharmaceutical research for its potential applications in pharmacokinetic and metabolism studies. While specific, publicly available protocols for the synthesis of deuterated beclomethasone 17-propionate are scarce, this document outlines logical and scientifically supported methodologies based on established principles of steroid chemistry and isotopic labeling.

Beclomethasone 17-propionate is the active metabolite of the corticosteroid beclomethasone dipropionate. Deuterium-labeled analogues, such as those deuterated on the propionate (B1217596) moiety or the steroid backbone, serve as invaluable tools for sensitive and specific quantification in biological matrices using mass spectrometry.

I. Synthesis of Beclomethasone 17-Propionate-d3

The synthesis of Beclomethasone 17-Propionate-d3 likely involves the introduction of a deuterated propionyl group at the C17 position of the beclomethasone core. A logical approach is the selective esterification of beclomethasone using a deuterated propionylating agent.

Proposed Synthetic Pathway

A plausible pathway commences with commercially available beclomethasone and involves its reaction with a deuterated propionylating agent, such as d3-propionic anhydride (B1165640) or d3-propionyl chloride, to yield the desired product.

Synthesis_Pathway_d3 Beclomethasone Beclomethasone Reaction Selective Esterification Beclomethasone->Reaction Propionylating_Agent d3-Propionic Anhydride or d3-Propionyl Chloride Propionylating_Agent->Reaction Solvent_Catalyst Pyridine (B92270) or other suitable base Solvent_Catalyst->Reaction Solvent/ Catalyst Product Beclomethasone 17-Propionate-d3 Reaction->Product

Proposed synthesis of Beclomethasone 17-Propionate-d3.
Experimental Protocol (Hypothetical)

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve beclomethasone in a suitable anhydrous solvent such as pyridine or dichloromethane.

  • Addition of Reagent: To the stirred solution, add a stoichiometric equivalent or a slight excess of d3-propionic anhydride or d3-propionyl chloride. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure beclomethasone 17-propionate-d3.

Quantitative Data (Illustrative)
ParameterExpected Value
Starting Material Beclomethasone
Deuterating Agent d3-Propionic Anhydride
Solvent Pyridine
Reaction Temperature 25 °C
Reaction Time 4-8 hours
Yield >80% (estimated)
Isotopic Purity >98% (expected)

II. Synthesis of Beclomethasone 17-Propionate-d5

The synthesis of a d5 analogue suggests deuteration on the steroid backbone itself. A common method for achieving this is through catalytic hydrogen-deuterium (H/D) exchange reactions on the parent molecule or a suitable precursor.

Proposed Synthetic Pathway

This pathway involves the direct deuteration of beclomethasone 17-propionate using a heterogeneous catalyst in the presence of a deuterium (B1214612) source, such as deuterium gas (D₂) or deuterated water (D₂O).

Synthesis_Pathway_d5 Starting_Material Beclomethasone 17-Propionate Reaction Catalytic H/D Exchange Starting_Material->Reaction Deuterium_Source D₂ Gas or D₂O Deuterium_Source->Reaction Catalyst Pd/C, PtO₂ or other suitable catalyst Catalyst->Reaction Catalyst Product Beclomethasone 17-Propionate-d5 Reaction->Product

Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)

  • Reaction Setup: In a pressure-resistant vessel, dissolve beclomethasone 17-propionate in a suitable solvent that is inert to the reaction conditions (e.g., ethyl acetate, methanol-d4).

  • Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Deuteration: The vessel is then purged and filled with deuterium gas to a desired pressure, or a deuterated solvent like D₂O is added. The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a set period.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by mass spectrometry to determine the extent of deuterium incorporation. After the desired level of deuteration is achieved, the catalyst is removed by filtration.

  • Purification: The solvent is evaporated, and the resulting deuterated product is purified using techniques such as preparative HPLC or crystallization to obtain this compound with high chemical and isotopic purity.

Quantitative Data (Illustrative)
ParameterExpected Value
Starting Material Beclomethasone 17-Propionate
Deuterium Source Deuterium Gas (D₂)
Catalyst 10% Pd/C
Solvent Ethyl Acetate
Reaction Pressure 1-5 atm
Reaction Temperature 25-80 °C
Reaction Time 12-48 hours
Isotopic Incorporation Variable, aiming for d5
Yield 50-70% (estimated)

III. Summary of Methodologies

The synthesis of deuterated beclomethasone 17-propionate can be approached through two primary strategies, each with its own set of considerations.

MethodDescriptionAdvantagesChallenges
Method A: Use of Deuterated Reagents Esterification of beclomethasone with a deuterated propionylating agent (e.g., d3-propionic anhydride).High isotopic purity at specific positions. Relatively straightforward reaction.Availability and cost of deuterated reagents.
Method B: Catalytic H/D Exchange Direct deuteration of beclomethasone 17-propionate using a catalyst and a deuterium source.Can potentially introduce multiple deuterium atoms. Useful for labeling the steroid backbone.May result in a mixture of isotopologues. Requires careful optimization of reaction conditions to control the level of deuteration. Potential for side reactions.

Conclusion

The synthesis of deuterated beclomethasone 17-propionate is a critical step for advanced pharmaceutical analysis. The proposed pathways, based on well-established synthetic methodologies, provide a robust framework for researchers to develop specific protocols. The choice between using deuterated building blocks or post-synthesis isotopic exchange will depend on the desired labeling pattern, the availability of starting materials, and the specific requirements of the intended application. Further experimental optimization would be necessary to achieve high yields and the desired level of isotopic enrichment for both the d3 and d5 analogues of beclomethasone 17-propionate.

Stability and Storage of Beclomethasone 17-Propionate-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Beclomethasone (B1667900) 17-Propionate-d5. The information presented is essential for ensuring the integrity and reliability of this compound in research and pharmaceutical development. The stability of the non-deuterated form, Beclomethasone 17-Propionate, is used as a close surrogate, given that deuterium (B1214612) labeling is not expected to significantly alter the compound's intrinsic chemical stability under typical storage and handling conditions.

Recommended Storage Conditions

To maintain its integrity and purity, Beclomethasone 17-Propionate-d5 should be stored under the following conditions:

ParameterRecommended ConditionNotes
Temperature -20°C is the most commonly recommended storage temperature for long-term stability.[1][2] Some suppliers also list storage at 2-8°C in a refrigerator.[3]For long-term storage, -20°C is preferable to minimize degradation.
Light Store in the dark.[4]The compound is potentially sensitive to light, which can accelerate decomposition.[4]
Atmosphere Store under an inert atmosphere.[3]This helps to prevent oxidative degradation.
Container Keep in original, securely sealed containers.[4]This protects the compound from moisture and atmospheric contaminants.

One supplier indicates that Beclomethasone 17-Propionate (the non-deuterated form) is stable for at least four years when stored at -20°C.[2]

Physicochemical Properties

PropertyDescription
Appearance Off-White to Pale Yellow Solid or White to light-tan powder.[3][4]
Solubility Soluble in methanol (B129727), alcohol, chloroform, acetone, acetonitrile, dimethylformamide, dioxane, and methylene (B1212753) chloride.[2][4] It does not mix well with water.[4]
Incompatibilities Avoid reaction with oxidizing agents.[4]

Degradation Pathways and Products

Forced degradation studies on the closely related compound, beclomethasone dipropionate (BDP), provide valuable insights into the potential degradation pathways of Beclomethasone 17-Propionate. The primary degradation pathways include hydrolysis, oxidation, and photolysis.

The degradation of BDP in human plasma has been shown to yield Beclomethasone 17-Propionate, beclomethasone-21-monopropionate, and beclomethasone.[5][6] Further degradation can occur through the loss of hydrogen chloride and the formation of a 9,11-epoxide.[5][6]

DegradationPathways BDP Beclomethasone Dipropionate BMP17 Beclomethasone 17-Propionate BDP->BMP17 Hydrolysis BMP21 Beclomethasone 21-Monopropionate BDP->BMP21 Hydrolysis BOH Beclomethasone BMP17->BOH Hydrolysis BMP21->BOH Hydrolysis D3 9β,11β-epoxy-21-propanoate BMP21->D3 -HCl D2 9β,11β-epoxy-diol BOH->D2 -HCl

Proposed degradation pathways for Beclomethasone Dipropionate.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following table summarizes the conditions and findings from forced degradation studies on beclomethasone dipropionate, which are indicative of the stability of Beclomethasone 17-Propionate.

Stress ConditionReagent/ConditionDurationTemperatureApproximate Degradation (%)Primary Degradants Identified
Acidic Hydrolysis 0.1 M HCl1 - 12 hoursRoom Temperature - 60°C5 - 55%Beclomethasone-17-propionate, Beclomethasone
Alkaline Hydrolysis 0.1 M NaOH1 hourRoom Temperature~99%Multiple degradation products
Oxidative Degradation 3-30% H₂O₂24 hoursRoom TemperatureSignificant degradationOxidized derivatives
Thermal Degradation Dry Heat24 hours60°CModerate degradationThermally induced degradation products
Photolytic Degradation UV light24 hoursAmbientModerate degradationPhotodegradation products

Data is compiled from studies on beclomethasone dipropionate and serves as a strong indicator for the stability of Beclomethasone 17-Propionate.[7][8][9]

Experimental Protocols

The following are generalized protocols for conducting stability and forced degradation studies, based on ICH guidelines and published literature for similar compounds.[1][4][10]

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. A common approach is a reverse-phase high-performance liquid chromatography (RP-HPLC) method.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 85:15 v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.[7]

  • Column Temperature: 30°C

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 6 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period. Dissolve the stressed sample in the mobile phase for analysis.

  • Photostability: Expose the solid compound to UV light (e.g., 254 nm) for a defined period. Dissolve the stressed sample in the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

StabilityTestingWorkflow cluster_stress Forced Degradation Studies cluster_formal Formal Stability Studies Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Stress Heat->Analysis Light Photolytic Stress Light->Analysis LongTerm Long-Term (e.g., 25°C/60% RH) LongTerm->Analysis Accelerated Accelerated (e.g., 40°C/75% RH) Accelerated->Analysis API This compound (API) API->Acid API->Base API->Oxidation API->Heat API->Light API->LongTerm API->Accelerated Data Data Evaluation: - Purity Assessment - Degradation Profile Analysis->Data Report Stability Report: - Shelf-life Determination - Storage Conditions Data->Report

References

Isotopic Purity of Beclomethasone 17-Propionate-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the isotopic purity of Beclomethasone (B1667900) 17-Propionate-d5, a crucial stable isotope-labeled internal standard for bioanalytical studies. The guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Beclomethasone 17-propionate is the active metabolite of beclomethasone dipropionate, a potent glucocorticoid used in the treatment of asthma and other respiratory conditions.[1][2][3][4] The deuterated form, Beclomethasone 17-Propionate-d5, is essential for providing accuracy and precision in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[5]

Quantitative Data on this compound

While specific batch-to-batch isotopic distribution data is typically proprietary and provided on the Certificate of Analysis from the supplier, general specifications can be compiled from various commercial sources. The chemical purity, as determined by High-Performance Liquid Chromatography (HPLC), is generally high, although this is distinct from the isotopic purity.

ParameterValueSource
Molecular Formula C25H28D5ClO6LGC Standards, Pharmaffiliates[6][7]
Molecular Weight 470.01 g/mol LGC Standards, Pharmaffiliates[6][7]
Chemical Purity (HPLC) >95%LGC Standards[6][8]
Storage Temperature -20°CLGC Standards[6][8]
Unlabeled CAS Number 5534-18-9LGC Standards, Acanthus Research[6][9]

For deuterated standards used in quantitative bioanalysis, it is recommended to use those with an isotopic enrichment of at least 98%.[5] This high level of enrichment minimizes interference from the unlabeled analyte and ensures clear mass separation, which is critical for data quality and reliability.[5]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for a deuterated compound like this compound relies on techniques that can differentiate between molecules with varying numbers of deuterium (B1214612) atoms. The primary methods employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of the different isotopologues (d0 to d5) of Beclomethasone 17-Propionate.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration suitable for the mass spectrometer, typically in the range of 100-1000 ng/mL. The final dilution should be made in a solvent compatible with the ionization source, such as 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization (ESI).

  • Instrumentation (UPLC-HRMS):

    • Liquid Chromatography: An ultra-performance liquid chromatography (UPLC) system can be used for sample introduction, though direct infusion may also be employed. A short C18 column can be used to separate the analyte from any potential impurities.

    • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required to resolve the isotopic peaks.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for corticosteroids.

  • Data Acquisition:

    • Acquire full scan mass spectra over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 465-475).

    • Ensure the mass resolution is sufficient to distinguish between the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for each of the H/D isotopolog ions (d0 to d5).

    • Calculate the relative abundance of each isotopologue from the integrated peak areas in the mass spectrum.

    • The isotopic purity is typically reported as the percentage of the desired d5 isotopologue relative to the sum of all isotopologues.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and assess the extent of deuteration.

Methodology:

  • Sample Preparation:

    • Dissolve an appropriate amount of the this compound sample in a deuterated solvent suitable for NMR, such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuteration provides a qualitative and semi-quantitative measure of isotopic incorporation.

    • ²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum. This will show signals only for the deuterium atoms, confirming their presence and chemical environment.

    • ¹³C NMR: A carbon-13 NMR spectrum can also be informative, as the signals for carbons attached to deuterium will be split into multiplets (due to C-D coupling) and will have a lower intensity compared to carbons attached to protons.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate the remaining proton signals at the sites of deuteration and compare them to the integration of a proton signal at a non-deuterated position to estimate the percentage of deuteration.

    • The ²H NMR spectrum provides direct evidence of the presence and location of the deuterium labels.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated standard.

Isotopic Purity Workflow Workflow for Isotopic Purity Assessment of this compound A Sample Reception (this compound) B Sample Preparation (Dilution in appropriate solvent) A->B C1 High-Resolution Mass Spectrometry (HRMS) B->C1 C2 Nuclear Magnetic Resonance (NMR) Spectroscopy B->C2 D1 Data Acquisition (Full Scan MS) C1->D1 D2 Data Acquisition (¹H, ²H, ¹³C Spectra) C2->D2 E1 Data Analysis (Isotopologue Peak Integration) D1->E1 E2 Data Analysis (Signal Integration & Comparison) D2->E2 F Isotopic Purity Report (%d5, %d4, etc.) E1->F E2->F Glucocorticoid Receptor Signaling Simplified Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B17P Beclomethasone 17-Propionate GR_complex GR-HSP Complex B17P->GR_complex Binds to GR GR_active Activated GR Dimer GR_complex->GR_active HSP Dissociation & Dimerization GRE Glucocorticoid Response Element (GRE) on DNA GR_active->GRE Translocation to Nucleus Transcription Modulation of Gene Transcription (e.g., ↓ pro-inflammatory cytokines) GRE->Transcription Binding

References

An In-depth Technical Guide to Beclomethasone 17-Propionate-d5 for Glucocorticoid Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Beclomethasone (B1667900) 17-Propionate, the active metabolite of Beclomethasone Dipropionate, as a potent agonist for the glucocorticoid receptor (GR). While this document focuses on the readily available data for the non-deuterated compound, Beclomethasone 17-Propionate-d5 is a stable isotope-labeled analog primarily utilized as an internal standard in analytical and bioanalytical assays, such as mass spectrometry, to ensure accurate quantification. Its biological activity is considered equivalent to the unlabeled form.

Introduction to Beclomethasone 17-Propionate and the Glucocorticoid Receptor

Beclomethasone Dipropionate is a widely used synthetic corticosteroid for treating inflammatory conditions like asthma. It is a prodrug that undergoes rapid hydrolysis in the body to its active metabolite, Beclomethasone 17-Propionate (also known as 17-BMP).[1] This active form exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR).[2][3] The GR is a nuclear receptor that, upon ligand binding, translocates to the nucleus and acts as a transcription factor to regulate the expression of a wide array of genes involved in inflammation, metabolism, and other physiological processes.[3]

The primary anti-inflammatory effects of glucocorticoids are mediated through two main mechanisms:

  • Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins such as FK506 binding protein 51 (FKBP51) and Glucocorticoid-Induced Leucine Zipper (GILZ).

  • Transrepression: The GR-ligand complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Beclomethasone 17-Propionate is a potent agonist of the GR and effectively suppresses cytokine production in various cell types, including lung macrophages.[2][3]

Quantitative Data on Glucocorticoid Receptor Interaction

The following tables summarize key quantitative data regarding the interaction of Beclomethasone 17-Propionate with the glucocorticoid receptor.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) vs. Dexamethasone (B1670325)Reference
Beclomethasone 17-Propionate (17-BMP)~13 times higher[4]
Beclomethasone Dipropionate (BDP)About half[4]
Beclomethasone0.75 times less active[4]
Beclomethasone 21-Monopropionate (21-BMP)No binding affinity[4]

Table 2: In Vitro Glucocorticoid Receptor Activation

AssayCompoundEC50 ValueCell LineReference
GR Nuclear TranslocationBeclomethasone 17-Propionate (17-BMP)2.0 nM (95% CI: 1.3-3.2 nM)CHO-K1 PathHunter™[5]
GR Nuclear TranslocationDexamethasone13.2 nM (95% CI: 8.4-20.7 nM)CHO-K1 PathHunter™[5]

Table 3: Suppression of LPS-Induced Cytokine Production

CytokineCompoundIC50 ValueCell TypeReference
IL-6Beclomethasone 17-Propionate (17-BMP)0.05 nMNot Specified[3]
TNFαBeclomethasone 17-Propionate (17-BMP)0.01 nMNot Specified[3]
CXCL8Beclomethasone 17-Propionate (17-BMP)0.1 nMNot Specified[3]

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of glucocorticoid receptor activation by an agonist like Beclomethasone 17-Propionate.

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Beclomethasone 17-Propionate GR_complex GR-HSP Complex GC->GR_complex Binding HSP90 HSP90 HSP70 HSP70 GR_inactive Inactive GR GR_active Active GR Dimer GR_complex->GR_active Conformational Change & HSP Dissociation GR_nuc Active GR Dimer GR_active->GR_nuc Nuclear Translocation GRE GRE GR_nuc->GRE Binding (Transactivation) NFkB NF-κB / AP-1 GR_nuc->NFkB Inhibition (Transrepression) Gene Target Gene GRE->Gene mRNA mRNA Gene->mRNA Protein Anti-inflammatory Proteins mRNA->Protein ProInflam Pro-inflammatory Genes NFkB->ProInflam

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Experimental Workflow for Evaluating GR Agonists

This diagram outlines a typical experimental workflow for characterizing a new glucocorticoid receptor agonist.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Advanced Analysis A Compound Synthesis (e.g., this compound) B GR Binding Assay (Determine Kd, Ki, RBA) A->B C GR Transactivation Assay (e.g., GRE-Luciferase Reporter) A->C D GR Nuclear Translocation Assay (Determine EC50) C->D E Gene Expression Analysis (qPCR for FKBP51, GILZ) D->E F Anti-inflammatory Activity (Cytokine secretion, e.g., ELISA) D->F G Western Blot (GR Phosphorylation) E->G H In Vivo Studies (Animal models of inflammation) F->H

Caption: Experimental workflow for GR agonist evaluation.

Detailed Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of a test compound (e.g., Beclomethasone 17-Propionate) for the glucocorticoid receptor compared to a known radiolabeled ligand (e.g., ³H-dexamethasone).

Materials:

  • Test compound (Beclomethasone 17-Propionate)

  • ³H-dexamethasone (radiolabeled ligand)

  • Unlabeled dexamethasone (for standard curve)

  • Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or cultured cells)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled dexamethasone in the assay buffer.

  • In microcentrifuge tubes, combine the cytosolic extract, a fixed concentration of ³H-dexamethasone, and varying concentrations of either the unlabeled dexamethasone (for the standard curve) or the test compound. Include a control for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Add cold dextran-coated charcoal suspension to each tube to adsorb unbound steroids.

  • Incubate on ice for 10-15 minutes with occasional vortexing.

  • Centrifuge at high speed (e.g., 3000 x g) for 10 minutes at 4°C to pellet the charcoal.

  • Transfer the supernatant (containing receptor-bound ³H-dexamethasone) to scintillation vials.

  • Add scintillation cocktail, mix well, and measure radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of ³H-dexamethasone (IC50).

  • Determine the relative binding affinity (RBA) using the formula: RBA = (IC50 of Dexamethasone / IC50 of Test Compound) x 100.

Glucocorticoid Receptor Nuclear Translocation Assay

Objective: To quantify the ability of a compound to induce the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus. This protocol is based on the principles of the PathHunter™ assay.[5]

Materials:

  • CHO-K1 PathHunter™ GR Nuclear Translocation cells (or similar reporter cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Beclomethasone 17-Propionate)

  • Dexamethasone (positive control)

  • Assay buffer

  • Detection reagents for the enzyme fragment complementation system

  • Luminometer

Procedure:

  • Seed the PathHunter™ cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound and dexamethasone in the assay buffer.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate for the desired time (e.g., 3 hours) at 37°C.[5]

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature for 60 minutes to allow for signal development.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Gene Expression Analysis by Real-Time PCR (qPCR)

Objective: To measure the change in the expression of GR-target genes (e.g., FKBP51 and GILZ) in response to treatment with Beclomethasone 17-Propionate.[5][6]

Materials:

  • Human lung macrophages or other relevant cell line (e.g., A549)

  • Cell culture medium

  • Beclomethasone 17-Propionate (1-100 nM)[5]

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (for cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (FKBP51, GILZ) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of Beclomethasone 17-Propionate (e.g., 1, 10, 100 nM) or vehicle control for a specified time (e.g., 24 hours).[5]

  • Harvest the cells and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reactions by combining the cDNA, qPCR master mix, and specific primers for each target and housekeeping gene.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.

Conclusion

Beclomethasone 17-Propionate is a potent and well-characterized agonist of the glucocorticoid receptor. The deuterated form, this compound, serves as an essential tool for the accurate quantification of the active compound in research and clinical settings. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals investigating the molecular pharmacology of glucocorticoids and their therapeutic applications.

References

The Quintessential Role of Beclomethasone 17-Propionate-d5 in Modern Pharmacokinetic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Beclomethasone 17-Propionate-d5 as an internal standard in pharmacokinetic (PK) studies of its non-labeled counterpart, Beclomethasone 17-Monopropionate (B17MP). B17MP is the primary active metabolite of the widely used corticosteroid, Beclomethasone Dipropionate (BDP). Accurate quantification of B17MP in biological matrices is paramount for determining the efficacy, safety, and overall pharmacokinetic profile of BDP-based therapies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the precision and accuracy required in regulated bioanalysis.

The Imperative of Stable Isotope-Labeled Internal Standards in Pharmacokinetics

In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable. It is a compound added in a known quantity to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties.

Deuterated standards, such as this compound, are considered the most suitable internal standards for mass spectrometry-based quantification. This is because the substitution of hydrogen atoms with deuterium (B1214612) results in a compound that is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarity ensures they behave almost identically during extraction, chromatography, and ionization. This co-elution and similar ionization response effectively mitigate matrix effects and other sources of experimental variability, leading to highly reliable and reproducible data.

Physicochemical Properties and Mass Spectrometric Behavior

Beclomethasone 17-Monopropionate is the active metabolite of Beclomethasone Dipropionate. Its deuterated analog, this compound, incorporates five deuterium atoms in the propionate (B1217596) moiety. This mass increase of 5 atomic mass units (amu) provides a clear distinction from the unlabeled analyte in mass spectrometric detection.

Quantitative Data for LC-MS/MS Analysis

The following tables summarize the key parameters for the quantification of Beclomethasone 17-Monopropionate using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Beclomethasone 17-Monopropionate and its Deuterated Internal Standard

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
Beclomethasone 17-Monopropionate (B17MP)467.2449.2Positive
This compound (IS)472.2454.2Positive

Note: The MRM transition for this compound is inferred based on the fragmentation pattern of the non-deuterated compound, which typically involves the loss of a water molecule (H₂O, 18 amu). The precursor ion reflects the addition of a proton [M+H]⁺ to the molecular weight of the d5-labeled compound.

Table 2: Typical Chromatographic and Method Validation Parameters

ParameterValue
Chromatographic Conditions
HPLC ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)/Methanol
Flow Rate0.3 - 0.5 mL/min
GradientOptimized for separation from matrix components
Retention TimeAnalyte and IS co-elute (typically 2-5 min)
Method Validation Summary
Linearity Range0.05 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy85 - 115% (90-110% for non-LLOQ)
Precision (%CV)< 15% (< 20% for LLOQ)
Recovery> 80%

Experimental Protocols

A robust and reliable bioanalytical method is fundamental to any pharmacokinetic study. Below is a representative experimental protocol for the quantification of Beclomethasone 17-Monopropionate in human plasma using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing and Spiking: Thaw plasma samples at room temperature. To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound in methanol). Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As listed in Table 1.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying biological mechanism of action of beclomethasone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Outcome plasma Plasma Sample (200 µL) spike Spike with IS (this compound) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data pk_profile Pharmacokinetic Profile of Beclomethasone 17-Monopropionate data->pk_profile

Bioanalytical workflow for pharmacokinetic studies.

Beclomethasone 17-Monopropionate exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist. The following diagram illustrates this key signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B17MP Beclomethasone 17-Monopropionate (B17MP) GR_complex Glucocorticoid Receptor (GR) - HSP90/HSP70 Complex B17MP->GR_complex Binding B17MP_GR B17MP-GR Complex (HSPs Dissociate) GR_complex->B17MP_GR Conformational Change B17MP_GR_dimer B17MP-GR Dimer B17MP_GR->B17MP_GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) on DNA B17MP_GR_dimer->GRE Binding transcription Modulation of Gene Transcription GRE->transcription anti_inflammatory Synthesis of Anti-inflammatory Proteins (e.g., Annexin A1) transcription->anti_inflammatory Activation pro_inflammatory Repression of Pro-inflammatory Proteins (e.g., NF-κB, AP-1) transcription->pro_inflammatory Repression

Glucocorticoid receptor signaling pathway.

Conclusion

The use of this compound as an internal standard is integral to the accurate and precise quantification of Beclomethasone 17-Monopropionate in pharmacokinetic studies. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and analysis, thereby enhancing the reliability of the data. The detailed experimental protocol and understanding of the underlying mechanism of action provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development. The methodologies described herein are fundamental to generating the high-quality pharmacokinetic data required for regulatory submissions and for advancing our understanding of corticosteroid therapies.

The Crucial Role of Deuterated Standards in Metabolite Quantification: A Technical Guide to Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclomethasone (B1667900) Dipropionate (BDP), a widely prescribed synthetic corticosteroid for the management of asthma and other inflammatory conditions, undergoes rapid and extensive metabolism to its pharmacologically active form, Beclomethasone 17-Monopropionate (B-17-MP). The accurate quantification of B-17-MP in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical efficacy studies. This technical guide provides an in-depth exploration of the metabolic activation of BDP and elucidates the critical role of its deuterated analog, Beclomethasone 17-Propionate-d5, as an internal standard in achieving precise and reliable analytical measurements. While not a metabolite itself, this compound is an indispensable tool for researchers in the field.

Introduction: The Metabolic Activation of Beclomethasone Dipropionate

Beclomethasone Dipropionate is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its therapeutic effect.[1][2] The primary metabolic pathway involves the hydrolysis of the ester groups at the C-17 and C-21 positions.[3][4] This biotransformation is primarily mediated by esterase enzymes present in various tissues, including the lungs, liver, and plasma.[3][5]

The hydrolysis of BDP leads to the formation of several metabolites, with Beclomethasone 17-Monopropionate (B-17-MP) being the principal active metabolite.[1][2] B-17-MP exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent drug, making it the primary mediator of the anti-inflammatory effects of BDP.[3][5] Other, less active or inactive metabolites, such as Beclomethasone 21-Monopropionate (B-21-MP) and Beclomethasone (BOH), are also formed.[1][3]

The Metabolic Pathway of Beclomethasone Dipropionate

The metabolic conversion of BDP is a stepwise process. The initial and most critical step is the hydrolysis of the propionate (B1217596) ester at the C-17 position, yielding the highly active B-17-MP. Further hydrolysis of B-17-MP at the C-21 position can lead to the formation of the inactive metabolite, Beclomethasone. Concurrently, BDP can also be hydrolyzed at the C-21 position to form B-21-MP, which has minimal pharmacological activity. In addition to esterase-mediated hydrolysis, cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are involved in the further metabolism of BDP and its metabolites to inactive hydroxylated and dehydrogenated products.[3][6]

Beclomethasone Dipropionate Metabolism BDP Beclomethasone Dipropionate (BDP) (Prodrug) B17MP Beclomethasone 17-Monopropionate (B-17-MP) (Active Metabolite) BDP->B17MP Esterases B21MP Beclomethasone 21-Monopropionate (B-21-MP) (Inactive Metabolite) BDP->B21MP Esterases Inactive_Metabolites Inactive Metabolites (Hydroxylated/Dehydrogenated) BDP->Inactive_Metabolites CYP3A4/5 BOH Beclomethasone (BOH) (Inactive Metabolite) B17MP->BOH Esterases B17MP->Inactive_Metabolites CYP3A4/5 B21MP->BOH Esterases

Figure 1: Metabolic pathway of Beclomethasone Dipropionate.

The Role of this compound in Bioanalysis

This compound is a stable isotope-labeled (SIL) analog of B-17-MP. The "d5" designation indicates that five hydrogen atoms in the propionate group have been replaced with deuterium (B1214612) atoms.[7][8][9] This subtle change in mass does not alter the chemical properties of the molecule, but it allows it to be distinguished from the endogenous B-17-MP by mass spectrometry.

In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration that is added to samples. It is used to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should behave identically to the analyte of interest throughout the analytical process. SIL internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to those of the analyte.

Therefore, this compound is not a metabolite of BDP but rather a synthetic standard crucial for the accurate and precise quantification of the active metabolite, B-17-MP, in complex biological matrices like plasma, urine, and lung tissue.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of Beclomethasone Dipropionate.

Table 1: Pharmacokinetic Parameters of Beclomethasone Dipropionate and its Metabolites

ParameterBeclomethasone Dipropionate (BDP)Beclomethasone 17-Monopropionate (B-17-MP)Reference
Half-life (t½) ~0.5 hours~2.7 hours[1]
Volume of Distribution (Vd) ~20 L~424 L[2]
Clearance (CL) ~150 L/h~120 L/h[1]
Protein Binding -94-96%[2]

Table 2: Relative Binding Affinity to Glucocorticoid Receptor

CompoundRelative Binding Affinity (Dexamethasone = 100)Reference
Beclomethasone Dipropionate (BDP)~50[5]
Beclomethasone 17-Monopropionate (B-17-MP)~1300[5]
Beclomethasone 21-Monopropionate (B-21-MP)No significant affinity[5]
Beclomethasone (BOH)~75[5]

Experimental Protocols

In Vitro Metabolism of Beclomethasone Dipropionate in Human Lung Tissue

A representative experimental protocol for studying the in vitro metabolism of BDP in human lung tissue is outlined below, based on methodologies described in the literature.[4][10]

In Vitro Metabolism Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Human Lung Tissue Slices Human Lung Tissue Slices Incubation with BDP Incubation with BDP Human Lung Tissue Slices->Incubation with BDP Time Points (e.g., 2, 6, 24h) Time Points (e.g., 2, 6, 24h) Incubation with BDP->Time Points (e.g., 2, 6, 24h) Homogenization Homogenization Time Points (e.g., 2, 6, 24h)->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Addition of IS (B-17-MP-d5) Addition of IS (B-17-MP-d5) Supernatant Collection->Addition of IS (B-17-MP-d5) LC-MS/MS Analysis LC-MS/MS Analysis Addition of IS (B-17-MP-d5)->LC-MS/MS Analysis Quantification of BDP and Metabolites Quantification of BDP and Metabolites LC-MS/MS Analysis->Quantification of BDP and Metabolites

Figure 2: Experimental workflow for in vitro metabolism studies.

Methodology:

  • Tissue Preparation: Precision-cut human lung slices are prepared.

  • Incubation: The lung slices are incubated with a known concentration of Beclomethasone Dipropionate (e.g., 25 µM) in a suitable buffer at 37°C for various time points (e.g., 2, 6, and 24 hours).[4]

  • Sample Extraction: At each time point, the reaction is quenched, and the tissue and incubation medium are collected. The samples are homogenized, and proteins are precipitated using an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Internal Standard Spiking: A known concentration of this compound is added to all samples and calibration standards.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to separate and quantify BDP and its metabolites (B-17-MP, B-21-MP, and BOH). The peak area ratio of the analyte to the internal standard is used for quantification.

Bioanalytical Method for Quantification of B-17-MP in Human Plasma

The following provides a general outline for a validated bioanalytical method for the quantification of B-17-MP in human plasma.[1]

Methodology:

  • Sample Collection: Blood samples are collected from subjects at predetermined time points following BDP administration into tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation. Plasma is separated by centrifugation.[1]

  • Sample Preparation: A fixed volume of plasma is aliquoted, and the internal standard, this compound, is added. The B-17-MP is then extracted from the plasma using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • LC-MS/MS Analysis: The extracted sample is reconstituted in a suitable solvent and injected into the LC-MS/MS system.

    • Chromatography: A C18 reverse-phase column is typically used to separate B-17-MP from other plasma components.

    • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both B-17-MP and this compound.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of B-17-MP to this compound against the known concentrations of the calibration standards. The concentration of B-17-MP in the unknown samples is then determined from this curve.

Conclusion

Beclomethasone Dipropionate is a prodrug that is metabolically activated to its highly potent metabolite, Beclomethasone 17-Monopropionate. The accurate measurement of B-17-MP is essential for understanding the pharmacology and clinical performance of BDP. This compound, a stable isotope-labeled internal standard, is a critical tool in the bioanalytical methods used for this purpose. Its use ensures the reliability and accuracy of pharmacokinetic and metabolism data, which are fundamental to the development and clinical use of Beclomethasone Dipropionate. This guide has provided a comprehensive overview of the metabolic pathway of BDP and highlighted the indispensable role of its deuterated analog in modern drug analysis.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of Beclomethasone 17-Propionate Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Beclomethasone (B1667900) 17-Propionate (B17P), a primary active metabolite of Beclomethasone Dipropionate (BDP), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Beclomethasone 17-Propionate-d5, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies, bioequivalence assessments, and other drug development applications. The protocol described herein provides a comprehensive guide, from sample preparation to data acquisition and analysis.

Introduction

Beclomethasone Dipropionate (BDP) is a potent synthetic glucocorticoid widely used for the treatment of asthma and other respiratory disorders.[1][2] Following administration, BDP is rapidly hydrolyzed to its active metabolite, Beclomethasone 17-Monopropionate (B17P).[2][3] Accurate quantification of B17P in biological samples such as plasma is crucial for understanding the pharmacokinetic profile of BDP. Due to the low systemic bioavailability and resulting low plasma concentrations following inhalation, highly sensitive analytical methods are required.[1]

LC-MS/MS has emerged as the preferred technique for the bioanalysis of corticosteroids due to its high selectivity and sensitivity.[3][4] The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of quantitative results.[5][6] This document provides a detailed protocol for the LC-MS/MS analysis of B17P using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Beclomethasone 17-Propionate reference standard

  • This compound internal standard[5][6][7][8]

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid and ammonium (B1175870) formate

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera X2 UHPLC)[1]

  • Tandem Mass Spectrometer (e.g., Shimadzu LCMS-8045)[1]

  • Analytical column (e.g., C8 or C18)[4]

Sample Preparation: Solid Phase Extraction (SPE)
  • To 500 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).

  • Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of a water-acetonitrile mixture.

  • Elute the analyte and internal standard with 1 mL of 100% acetonitrile.[1]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Beclomethasone 17-Propionate.

Table 1: Chromatographic Conditions

ParameterValue
Column C8 or C18, e.g., 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid or 2 mM Ammonium Formate[2][4]
Mobile Phase B Acetonitrile or Methanol[2][4]
Flow Rate 0.5 - 1.0 mL/min[1]
Gradient Optimized for separation of analyte and internal standard
Injection Volume 10 µL
Column Temperature 40 °C

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 300 °C
Desolvation Temperature 500 °C
Nebulizer Gas Flow 3 L/min
Drying Gas Flow 15 L/min
MRM Transitions

The following MRM transitions are suggested for the quantification of Beclomethasone 17-Propionate and its deuterated internal standard.

Table 3: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Beclomethasone 17-Propionate 465.2355.1
This compound 470.2355.1

Note: The precursor ion for the d5-labeled internal standard is shifted by 5 Da. The product ion may remain the same if the deuterium (B1214612) labels are not on the fragmented portion of the molecule.

Data Presentation

The following table presents representative quantitative data for a method validation of Beclomethasone 17-Propionate analysis.

Table 4: Method Validation Summary

ParameterResult
Linearity Range 10 - 1000 pg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 pg/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Mean Recovery ~60-85%[1][9]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard (B17P-d5) plasma->is spe Solid Phase Extraction (SPE) is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc UHPLC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for LC-MS/MS analysis of Beclomethasone 17-Propionate.

Role of the Internal Standard

G cluster_analyte Analyte (B17P) cluster_is Internal Standard (B17P-d5) A_peak Peak Area (A) ratio Peak Area Ratio (A / IS) A_peak->ratio IS_peak Peak Area (IS) IS_peak->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Use of an internal standard for quantitative analysis.

Conclusion

The LC-MS/MS method described in this application note provides a highly sensitive and selective approach for the quantification of Beclomethasone 17-Propionate in biological matrices. The use of the deuterated internal standard, this compound, is essential for achieving the accuracy and precision required for regulated bioanalysis. This method can be readily implemented in clinical and research laboratories for pharmacokinetic and other related studies of beclomethasone-containing drug products.

References

Application Notes and Protocols for Internal Standard Selection in Corticosteroid Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative bioanalysis of corticosteroids is critical in clinical diagnostics, pharmacokinetic studies, and anti-doping control. Given the potent nature and often low circulating concentrations of these steroid hormones, highly sensitive and specific analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required. A key element for achieving accurate and precise quantification is the appropriate selection and use of an internal standard (IS). This document provides detailed application notes and protocols on the selection of internal standards for the bioanalysis of common corticosteroids.

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thus compensating for any variability.[1][2][3] Stable isotope-labeled (SIL) analogues of the analyte are widely considered the "gold standard" for use as internal standards in LC-MS/MS due to their similar physicochemical properties.[1][4]

Choosing the Right Internal Standard: Key Considerations

The selection of an appropriate internal standard is a critical step in method development. The primary choices for corticosteroid bioanalysis are stable isotope-labeled (SIL) internal standards and structural analogues.

Stable Isotope-Labeled (SIL) Internal Standards:

SILs are the preferred choice as they have nearly identical chemical and physical properties to the target analyte, ensuring they co-elute and experience similar matrix effects.[3] The most common stable isotopes used are Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C).

  • ¹³C-Labeled Internal Standards: These are generally considered superior because the carbon-isotope labeling does not alter the chromatographic retention time and is not susceptible to hydrogen-deuterium exchange.[5][6]

  • Deuterated (²H) Internal Standards: While more commonly available and often less expensive, deuterated standards can sometimes exhibit slightly different chromatographic behavior (isotopic shift) compared to the unlabeled analyte.[1][5] The stability of the deuterium label is also crucial; labels on exchangeable positions (like hydroxyl or amine groups) should be avoided.[5]

Structural Analogue Internal Standards:

When a SIL-IS is not available, a structural analogue can be used. This compound should have similar chemical properties and chromatographic behavior to the analyte. However, it is unlikely to perfectly mimic the analyte's ionization characteristics, which can be a drawback. For instance, in the bioanalysis of dexamethasone (B1670325), beclomethasone (B1667900) has been used as an internal standard.[7]

Logical Flow for Internal Standard Selection

G Figure 1. Decision-Making Flowchart for Internal Standard Selection start Start: Need to Quantify a Corticosteroid is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available is_13C_available Is a ¹³C-labeled IS Available? is_sil_available->is_13C_available Yes select_analogue Select a Structural Analogue IS is_sil_available->select_analogue No select_13C Select ¹³C-labeled IS is_13C_available->select_13C Yes select_deuterated Select Deuterated (²H) IS is_13C_available->select_deuterated No proceed Proceed with Method Validation select_13C->proceed check_label_stability Verify Deuterium Label Stability (Non-exchangeable positions) select_deuterated->check_label_stability is_stable Is the Label Stable? check_label_stability->is_stable is_stable->select_analogue No is_stable->proceed Yes validate_analogue Thoroughly Validate for Matrix Effects and Recovery select_analogue->validate_analogue validate_analogue->proceed

Caption: Decision-Making Flowchart for Internal Standard Selection.

Experimental Protocols and Quantitative Data

The following sections provide detailed protocols and validation data for the bioanalysis of several common corticosteroids, highlighting the internal standards used.

Cortisol and Cortisone (B1669442) in Human Serum/Plasma

Application Note: The simultaneous measurement of cortisol and its inactive metabolite, cortisone, is important for assessing adrenal function and the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD). Deuterated internal standards are commonly and effectively used for their quantification.

Experimental Workflow:

Figure 2. Workflow for Cortisol and Cortisone Bioanalysis start Start: 100 µL Serum/Plasma Sample add_is Add Deuterated IS (e.g., Cortisol-d4) start->add_is extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms quantify Quantification lcms->quantify

Caption: Workflow for Cortisol and Cortisone Bioanalysis.

Protocol:

  • Sample Preparation: To 100 µL of serum or plasma, add the deuterated internal standard (e.g., cortisol-9, 11, 12, 12-d4).[8] Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate (B1210297), vortexing, and centrifuging.[8]

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.9 µm).[9]

    • Mobile Phase: A mixture of 5 mM ammonium (B1175870) acetate and methanol (B129727) (e.g., 25:75, v/v).[8]

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Quantitative Data Summary:

ParameterCortisolCortisoneReference
Internal Standard Cortisol-9, 11, 12, 12-d4Cortisol-9, 11, 12, 12-d4[8]
Linearity Range 1.0 - 500 ng/mL2.5 - 600 ng/mL[1][8]
LLOQ 1.0 ng/mL2.5 ng/mL[8]
Intra-day Precision (%CV) 1.5 - 5.3%1.9 - 6.0%[8]
Inter-day Precision (%CV) <6%<8%[10]
Accuracy (%Bias) 95.4 - 102.5%89.2 - 98.8%[8]
Recovery ~96.4%~79.9%[8]
Dexamethasone in Human Plasma

Application Note: Dexamethasone is a potent synthetic glucocorticoid. For its bioanalysis, both deuterated internal standards (Dexamethasone-D4) and structural analogues (Beclomethasone) have been successfully employed.[7][11]

Protocol:

  • Sample Preparation (LLE): To 0.5 mL of plasma, add the internal standard (e.g., Dexamethasone-D4 or Beclomethasone).[7][11] Add a basifying agent and extract with methyl-tert-butyl ether (MTBE).[7]

  • Evaporation and Reconstitution: Evaporate the organic layer and reconstitute the residue.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 50 x 3 mm, 5 µm).[7]

    • Mobile Phase: Acetonitrile, water, and formic acid (e.g., 35:65:0.1, v/v/v).[7]

    • Ionization: ESI positive mode.

    • MRM Transitions: Dexamethasone (m/z 393 -> 373), Beclomethasone (m/z 409 -> 391).[7]

Quantitative Data Summary:

ParameterDexamethasone (with Beclomethasone IS)Dexamethasone (with Dexamethasone-D4 IS)Reference
Linearity Range 0.25 - 250 ng/mL2 - 600 ng/mL[7][11]
LLOQ 0.25 ng/mL2 ng/mL[7][11]
Intra-day Precision (%CV) ≤ 4.8%Not specified[7]
Inter-day Precision (%CV) ≤ 5.1%Not specified[7]
Accuracy (%RE) -7.6 to 5.6%Not specified[7]
Recovery 88 - 91%~81.0%[7][11]
Fluticasone (B1203827) Propionate (B1217596) in Human Plasma

Application Note: Fluticasone propionate is an inhaled corticosteroid with very low systemic bioavailability, necessitating highly sensitive analytical methods. Both ¹³C-labeled and deuterated internal standards are used to achieve the required low limits of quantification.

Protocol:

  • Sample Preparation (SPE): To 500 µL of plasma, add the internal standard (e.g., Fluticasone propionate-¹³C₃ or Fluticasone propionate-D₃).[5][12] Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis MAX).[5]

  • Elution and Evaporation: Elute the analyte and IS, then evaporate to dryness.

  • Reconstitution and Analysis: Reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

    • Column: C18 column (e.g., Reprosil Gold 100 C18, 100 x 2 mm, 2 µm).[5]

    • Mobile Phase: Methanol and 1mM Ammonium Trifluoroacetate buffer (e.g., 90:10 v/v).[5]

    • Ionization: ESI or APCI positive mode.[2]

Quantitative Data Summary:

ParameterFluticasone PropionateReference
Internal Standard Fluticasone propionate-¹³C₃ or Fluticasone propionate-D₃[2][5][12]
Linearity Range 1.009 - 200.45 pg/mL or 10 - 1000 pg/mL[2][5]
LLOQ As low as 0.2 - 1.0 pg/mL[5][12]
Intra- & Inter-batch Precision (%CV) < 15%[2][5]
Accuracy (%Bias) < 11%[2]
Recovery Not specified
Budesonide in Human Plasma

Application Note: Budesonide is another potent glucocorticoid often administered via inhalation. Due to its low systemic levels, sensitive LC-MS/MS methods with deuterated internal standards are typically required.

Protocol:

  • Sample Preparation: Various methods including liquid-liquid extraction or solid-phase extraction are used.[13] An internal standard such as Budesonide-D8 is added prior to extraction.[4]

  • LC-MS/MS Analysis:

    • Column: C18 or C8 column.[13]

    • Mobile Phase: Gradient elution with ammonium formate (B1220265) in water and methanol.[13]

    • Ionization: ESI positive mode.[4]

    • MRM Transitions: Budesonide (m/z 431.3 -> 323.2), Budesonide-D8 (m/z 439.3 -> 323.2).[4]

Quantitative Data Summary:

ParameterBudesonideReference
Internal Standard Budesonide-D8 or Dexamethasone[4][13]
Linearity Range 2 - 1024 pg/mL or 1.0 - 500 ng/mL[4][13]
LLOQ 2 pg/mL or 1.0 ng/mL[13][14]
Precision (%CV) Meets bioanalytical acceptance criteria[14]
Accuracy Meets bioanalytical acceptance criteria[14]
Recovery Not specified
Prednisolone (B192156) in Human Serum

Application Note: Prednisolone is a widely prescribed oral corticosteroid. Deuterated prednisolone is the ideal internal standard for its quantification in serum.

Protocol:

  • Sample Preparation: A simple protein precipitation or liquid-liquid extraction can be used. Add deuterated prednisolone (e.g., prednisolone-d6) to the serum sample.[15][16]

  • LC-MS/MS Analysis:

    • Column: C18 column.[15]

    • Mobile Phase: Acetonitrile and 0.5% acetic acid in water (50:50, v/v).[16]

    • Ionization: ESI positive mode.

    • MRM Transitions: Prednisolone (m/z 361.2 -> 343.0), Prednisolone-d6 (m/z 367.2 -> 349.0).[15]

Quantitative Data Summary:

ParameterPrednisoloneReference
Internal Standard Deuterated Prednisolone (e.g., Prednisolone-d6)[15][16]
Linearity Range 2.0 - 1000 ng/mL or 62.5 - 750 µg/L[15][16]
LLOQ 2.0 ng/mL or 30 µg/L[15][16]
Intra- & Inter-batch Precision (%CV) < 7% (Intra), 1.1 - 6.3% (Inter)[15][16]
Accuracy 94.7 - 103.8%[16]
Recovery ≥ 80%[16]

Conclusion

The selection of a suitable internal standard is paramount for the development of robust and reliable bioanalytical methods for corticosteroids. Stable isotope-labeled internal standards, particularly ¹³C-labeled compounds, are the preferred choice to ensure the highest accuracy and precision by effectively compensating for matrix effects and other sources of variability. When SILs are unavailable, a carefully validated structural analogue may be used. The protocols and data presented herein provide a comprehensive guide for researchers in the field of corticosteroid bioanalysis.

References

Application Notes and Protocols for Beclomethasone 17-Propionate-d5 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclomethasone (B1667900) 17-Propionate is the pharmacologically active metabolite of the prodrug beclomethasone dipropionate, a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive effects.[1][2] Beclomethasone 17-Propionate exerts its effects by acting as a glucocorticoid receptor (GR) agonist, exhibiting a higher binding affinity for the GR than its parent compound.[2] Upon binding, the GR translocates to the nucleus, where it modulates the expression of target genes, leading to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory genes.[3][4]

Beclomethasone 17-Propionate-d5 is a stable, deuterated isotope-labeled form of Beclomethasone 17-Propionate.[5][6][7][8] This labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays, allowing for precise tracking and quantification of the unlabeled drug in complex biological matrices during pharmacokinetic and pharmacodynamic studies. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its biological activity and mechanism of action.

Data Presentation

Chemical and Physical Properties
PropertyValue
Chemical Name (11β,16β)-9-Chloro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy-d5)-pregna-1,4-diene-3,20-dione
Synonyms Beclomethasone 17-Monopropionate-d5, 17-BMP-d5
Molecular Formula C₂₅H₂₈D₅ClO₆
Molecular Weight 470.01 g/mol
Appearance Off-White to Pale Yellow Solid
Storage 2-8°C Refrigerator, under inert atmosphere
Biological Activity of Beclomethasone 17-Propionate
Cell TypeAssayEndpointEC₅₀ / IC₅₀Reference
COPD Lung MacrophagesCytokine InhibitionIL-60.05 nM[3]
COPD Lung MacrophagesCytokine InhibitionTNFα0.01 nM[3]
COPD Lung MacrophagesCytokine InhibitionCXCL80.1 nM[3]
Human Peripheral Blood Mononuclear CellsCytokine InhibitionIL-510⁻¹⁴ M[9]
Human OsteoblastsFunctional AssaysAlkaline Phosphatase Activity, Osteocalcin Synthesis0.3-1.2 x 10⁻⁹ M[9]

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor (GR) Signaling Pathway

GR_Signaling_Pathway B17P Beclomethasone 17-Propionate-d5 GR_complex GR + Hsp90/Hsp70 B17P->GR_complex Binds activated_GR Activated GR Complex GR_complex->activated_GR Conformational Change nuclear_GR Nuclear GR Dimer activated_GR->nuclear_GR Translocation GRE Glucocorticoid Response Element (GRE) nuclear_GR->GRE Binds NFkB_AP1 NF-κB / AP-1 nuclear_GR->NFkB_AP1 Inhibits gene_transactivation Gene Transactivation (e.g., FKBP51, GILZ) GRE->gene_transactivation Upregulates gene_transrepression Gene Transrepression (e.g., IL-6, TNFα) NFkB_AP1->gene_transrepression Blocks Transcription

Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages, A549) start->cell_culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding treatment Treatment with This compound (Dose-Response) cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assays Perform Assays incubation->assays viability Cell Viability (MTT/LDH Assay) assays->viability cytokine Cytokine Analysis (ELISA) assays->cytokine gene_expression Gene Expression (qPCR) assays->gene_expression data_analysis Data Analysis and EC₅₀/IC₅₀ Calculation viability->data_analysis cytokine->data_analysis gene_expression->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the effects of this compound.

Experimental Protocols

Preparation of Stock Solutions
  • Compound: this compound

  • Solvent: Prepare a 10 mM stock solution in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] The final DMSO concentration in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Culture
  • Cell Line: Human monocytic cell line (e.g., THP-1) or human lung adenocarcinoma cell line (e.g., A549). These cell lines are commonly used to study inflammatory responses and glucocorticoid action.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For THP-1 Differentiation (if applicable): To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours before treatment.

Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxicity of this compound.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.[10]

    • After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Assay (Cytokine Release)

This assay measures the ability of this compound to suppress the release of pro-inflammatory cytokines.

  • Procedure:

    • Seed differentiated THP-1 cells or A549 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) or a cytokine cocktail (e.g., TNFα and IL-1β) to the wells. Include a non-stimulated control.

    • Incubate for 18-24 hours at 37°C.

    • Collect the cell culture supernatants and centrifuge to remove cellular debris.

    • Quantify the concentration of cytokines (e.g., IL-6, TNFα, CXCL8) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations against the log of the this compound concentration to determine the IC₅₀ values.

Gene Expression Analysis (Quantitative PCR)

This assay evaluates the effect of this compound on the expression of GR target genes.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound (e.g., at its IC₅₀ concentration for cytokine inhibition) for 4-24 hours.

    • Extract total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using primers specific for GR target genes such as FK506 binding protein 5 (FKBP51) and Glucocorticoid-induced leucine (B10760876) zipper (GILZ).[3][4] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound in a variety of cell-based assays. These experiments will enable researchers to assess its cytotoxicity, quantify its anti-inflammatory potency, and elucidate its mechanism of action through the regulation of glucocorticoid receptor target genes. The use of the deuterated standard is particularly valuable for studies requiring precise quantification by mass spectrometry, thereby supporting preclinical and clinical drug development.

References

Application of Beclomethasone 17-Propionate-d5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Beclomethasone (B1667900) 17-Propionate-d5 in drug metabolism studies of its non-labeled parent compound, beclomethasone dipropionate (BDP). Detailed protocols for in vitro and in vivo studies are presented, along with relevant quantitative data and visualizations of key pathways and workflows.

Beclomethasone dipropionate is a prodrug corticosteroid that undergoes extensive metabolism to its pharmacologically active metabolite, beclomethasone 17-monopropionate (B-17-MP).[1][2] Understanding the metabolic fate of BDP is crucial for drug development, and the stable isotope-labeled Beclomethasone 17-Propionate-d5 serves as an invaluable tool, primarily as an internal standard, in these investigations.[3]

Metabolic Pathway of Beclomethasone Dipropionate

Beclomethasone dipropionate is rapidly hydrolyzed by esterase enzymes present in various tissues, including the lungs, to form the active metabolite B-17-MP.[1][4] Further metabolism can occur through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, leading to the formation of other, less active or inactive metabolites such as beclomethasone 21-monopropionate (B-21-MP) and beclomethasone (BOH).[1][5]

Metabolic Pathway of Beclomethasone Dipropionate BDP Beclomethasone Dipropionate (BDP) B17MP Beclomethasone 17-Monopropionate (B-17-MP) (Active Metabolite) BDP->B17MP Esterases B21MP Beclomethasone 21-Monopropionate (B-21-MP) BDP->B21MP Esterases CYP_Metabolites Hydroxylated and Dehydrogenated Metabolites BDP->CYP_Metabolites CYP3A4/5 BOH Beclomethasone (BOH) B17MP->BOH Esterases B17MP->CYP_Metabolites CYP3A4/5 B21MP->BOH Esterases

Metabolic conversion of Beclomethasone Dipropionate.

Application Notes

This compound is a deuterated analog of the active metabolite of BDP. Its primary application in drug metabolism studies is as an internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.

Key Applications:

  • In Vitro Metabolism Studies: this compound is used to accurately quantify the formation of B-17-MP in various in vitro systems, such as human liver microsomes, lung tissue slices, and recombinant enzymes. This allows for the determination of metabolic stability, enzyme kinetics, and the identification of metabolic pathways.

  • Pharmacokinetic Studies: In preclinical and clinical pharmacokinetic studies, this compound is added to biological samples (e.g., plasma, urine) to enable precise measurement of B-17-MP concentrations over time. This is essential for determining key pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and elimination half-life (t½).

Experimental Protocols

Protocol 1: In Vitro Metabolism of Beclomethasone Dipropionate in Human Liver Microsomes

This protocol describes a typical procedure to investigate the metabolism of BDP to B-17-MP using human liver microsomes.

Materials:

  • Beclomethasone dipropionate (BDP)

  • This compound (as internal standard)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Prednisolone (or other suitable compound for reaction termination)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 100 pmol of cytochrome P450) and BDP (e.g., 20 µM) in potassium phosphate buffer.[5] To specifically investigate CYP-mediated metabolism, esterase inhibitors can be included.[5]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[5]

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding an equal volume of cold methanol containing the internal standard, this compound, and a terminating agent like prednisolone.[5]

  • Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the amount of B-17-MP formed.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Incubation Mixture (BDP, Microsomes, Buffer) PreIncubate Pre-incubate at 37°C Prep->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate Reaction (MeOH + IS: B-17-MP-d5) Incubate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze

Workflow for in vitro BDP metabolism analysis.
Protocol 2: Quantification of Beclomethasone 17-Monopropionate in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantification of B-17-MP in human plasma samples from a pharmacokinetic study, using this compound as an internal standard.

Materials:

  • Human plasma samples from subjects dosed with BDP

  • This compound (internal standard working solution)

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

  • Reconstitution solution (e.g., Methanol:Water)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To a 450 µL aliquot of human plasma, add 50 µL of the this compound internal standard working solution.[3]

  • Extraction:

    • Solid-Phase Extraction (SPE): Load the plasma sample onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).[3]

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the plasma sample, vortex to mix, and centrifuge to separate the layers. Collect the organic layer containing the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the collected eluate or organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase-compatible solvent.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

    • Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., water with a modifier and acetonitrile or methanol) to separate B-17-MP and its deuterated internal standard from other plasma components.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both B-17-MP and this compound.

Data Presentation

The following tables summarize pharmacokinetic parameters for beclomethasone 17-monopropionate (B-17-MP) following administration of beclomethasone dipropionate (BDP) via different routes.

Table 1: Pharmacokinetic Parameters of Beclomethasone 17-Monopropionate (B-17-MP) after Inhalation of BDP in Healthy Subjects.

Dose of BDP (µg)Cmax (pg/mL)Tmax (hr)AUC (pg·h/mL)t½ (hr)Reference
1000---2.7[1]
320 (MDI)14190.76185~4[1][6]
320 (BAI)-0.17-~4[6]
160 (BAI)-0.17-~4[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; MDI: Metered-Dose Inhaler; BAI: Breath-Actuated Inhaler.

Table 2: Bioavailability of Beclomethasone 17-Monopropionate (B-17-MP) after Different Routes of BDP Administration.

Route of AdministrationDose of BDP (µg)Absolute Bioavailability of B-17-MP (%)Reference
Intravenous1000100 (by definition)[1]
Oral400041[1]
Intranasal134444[1]
Inhaled100062[1]

Glucocorticoid Receptor Signaling Pathway

Beclomethasone 17-monopropionate exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).[7] This receptor is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[8] Upon ligand binding, the receptor dissociates from the HSPs, dimerizes, and translocates to the nucleus.[9] In the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes involved in the inflammatory response.[7][10]

Glucocorticoid Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B17MP Beclomethasone 17-Monopropionate GR_HSP GR-HSP Complex (Inactive) B17MP->GR_HSP Binds to GR Activated GR GR_HSP->GR Dissociation of HSP GR_Dimer GR Dimer GR->GR_Dimer Dimerization GRE Glucocorticoid Response Element (GRE) GR_Dimer->GRE Translocates and Binds to DNA DNA Gene_Expression Altered Gene Expression (Anti-inflammatory effects)

References

Application Notes and Protocols for Beclomethasone 17-Propionate-d5 Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of Beclomethasone (B1667900) 17-Propionate-d5, a deuterated internal standard crucial for the accurate quantification of beclomethasone 17-monopropionate (B-17-MP), the active metabolite of beclomethasone dipropionate (BDP), in biological matrices. The following protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are designed for use in bioanalytical assays, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Beclomethasone 17-Propionate-d5 serves as an ideal internal standard for the quantitative analysis of B-17-MP and BDP in complex biological samples such as plasma, serum, and urine. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and chromatographic separation. This minimizes variability and enhances the accuracy and precision of the analytical method. The selection of an appropriate sample preparation technique is critical for removing interfering matrix components and concentrating the analyte of interest.

Data Presentation: Quantitative Method Performance

The following table summarizes typical quantitative performance data from bioanalytical methods developed for the analysis of beclomethasone dipropionate and its metabolites, which would utilize an internal standard like this compound.

ParameterBeclomethasone Dipropionate (BDP)Beclomethasone 17-Monopropionate (B-17-MP)Betamethasone (B1666872) (BOH) & 17-Monopropionate (B17P)Notes
Linear Range 5.0 - 2000.0 pg/mL[1]0.05 - 5 ng/mL[2]BOH: 0.10 - 50 ng/mL, B17P: 0.050 - 50 ng/mL[3]Demonstrates a wide range of quantifiable concentrations.
Lower Limit of Quantification (LLOQ) 5.0 pg/mL[1]0.05 ng/mL[2]BOH: 0.10 ng/mL, B17P: 0.050 ng/mL[3]Indicates high sensitivity of the described methods.
Intra-day Precision (% CV) < 8.23%[1]≤ 15%< 9.3% (BOH), < 7.9% (B17P)[3]%CV represents the coefficient of variation.
Inter-day Precision (% CV) < 7.57% (at LLOQ)[1]≤ 15%[2]< 14.4% (BOH), < 12.3% (B17P)[3]Shows reproducibility across different days.
Accuracy 96.99 - 112.14%[1]Not explicitly stated82.7 - 85.9% (BOH), 83.6 - 85.3% (B17P) (as recovery)[3]Accuracy is often reported as percent recovery or deviation from the nominal concentration.
Extraction Recovery Not explicitly statedNot explicitly stated82.7 - 85.9% (BOH), 83.6 - 85.3% (B17P)[3]High recovery indicates efficient extraction from the matrix.
Internal Standard Used BDP-D10[1]Fluticasone Propionate[2]Beclomethasone Dipropionate[3]This compound is an appropriate alternative.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from methodologies used for the extraction of corticosteroids from human plasma and is suitable for this compound.[2][4]

Materials:

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex mix the samples to ensure homogeneity.

    • Centrifuge the samples to pellet any particulates.

  • Internal Standard Spiking:

    • To 500 µL of plasma, add a specified volume (e.g., 50 µL) of the this compound internal standard working solution.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with a second solution, such as 1 mL of 20% methanol in water, to remove less polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase (e.g., 40:60 v/v acetonitrile/25 mM ammonium formate buffer pH 5).[4]

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Processing plasma Plasma Sample spike Spike with IS (this compound) plasma->spike load Load Sample spike->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash 1 (Water) load->wash1 wash2 Wash 2 (20% Methanol) wash1->wash2 elute Elute (Acetonitrile) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Fig 1. Solid-Phase Extraction (SPE) Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is based on methods developed for the extraction of corticosteroids from plasma and is applicable for this compound.[3][5]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Extraction solvent (e.g., Ether-cyclohexane (4:1, v/v) or Methyl tert-butyl ether (MTBE))

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

  • Centrifuge

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature and vortex to mix.

  • Internal Standard Spiking:

    • In a clean centrifuge tube, add 500 µL of plasma.

    • Add a specified volume (e.g., 50 µL) of the this compound internal standard working solution.

  • Extraction:

    • Add 2.5 mL of the extraction solvent (e.g., ether-cyclohexane, 4:1, v/v) to the plasma sample.[3]

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge the mixture at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding any of the aqueous layer or protein interface.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a specific volume (e.g., 100 µL) of the LC-MS/MS mobile phase.

    • Vortex to ensure the residue is fully dissolved.

  • Analysis:

    • Transfer the final solution to an autosampler vial for analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Final Processing plasma Plasma Sample spike Spike with IS (this compound) plasma->spike add_solvent Add Extraction Solvent (e.g., Ether-Cyclohexane) spike->add_solvent vortex Vortex Mix (2 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Fig 2. Liquid-Liquid Extraction (LLE) Workflow.

Conclusion

The choice between SPE and LLE depends on factors such as the required level of sample cleanup, desired throughput, and available automation capabilities. SPE generally provides cleaner extracts by more effectively removing matrix interferences, which can be crucial for achieving low limits of quantification.[6] LLE is a simpler and often faster technique but may be more susceptible to emulsion formation and may not provide as thorough a cleanup. Both methods, when properly optimized and validated, are effective for the extraction of beclomethasone and its metabolites from biological matrices using this compound as an internal standard, enabling robust and reliable bioanalysis.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Beclomethasone 17-Propionate and its d5 Analog using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of Beclomethasone 17-Propionate (B17P) and its deuterated internal standard, Beclomethasone 17-Propionate-d5 (B17P-d5). The method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), providing high selectivity and throughput essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The protocols outlined herein are designed for accurate and precise quantification in biological matrices.

Introduction

Beclomethasone 17-Propionate is an active metabolite of the corticosteroid Beclomethasone Dipropionate and a potent glucocorticoid receptor agonist.[1][2] Accurate measurement of its concentration in biological fluids is critical for understanding its pharmacokinetics and therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively corrects for matrix effects and variations during sample preparation and analysis. This document provides a comprehensive protocol for the chromatographic separation of B17P and B17P-d5, suitable for high-throughput screening in drug development and clinical research settings.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of B17P and B17P-d5 from plasma samples.

  • Pipette 100 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the B17P-d5 internal standard working solution (e.g., 100 ng/mL) to each tube, except for the blank matrix sample. Vortex briefly.

  • To precipitate plasma proteins, add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortex each tube vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the UHPLC-MS/MS system.

UHPLC-MS/MS Analysis

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Chromatographic Conditions:

ParameterValue
System UHPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B, and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (B17P) Precursor Ion (m/z) → Product Ion (m/z) [To be optimized]
MRM Transition (B17P-d5) Precursor Ion (m/z) → Product Ion (m/z) [To be optimized]
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Beclomethasone 17-Propionate~ 2.5465.2[To be determined][To be determined]
This compound~ 2.5470.2[To be determined][To be determined]

Note: Retention times are approximate and may vary depending on the specific system and conditions. Precursor and product ions, as well as collision energies, need to be optimized for the specific mass spectrometer used.

Table 2: Method Validation Parameters (Representative Data)

ParameterBeclomethasone 17-Propionate
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% bias) Within ±15%
Precision (% RSD) < 15%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add B17P-d5 Internal Standard (20 µL) plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification results Final Concentration quantification->results

Caption: Experimental workflow for the analysis of Beclomethasone 17-Propionate.

Discussion

The described UHPLC-MS/MS method provides excellent separation and sensitive detection of Beclomethasone 17-Propionate and its d5-labeled internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for potential variations in sample preparation and matrix effects.[3] The chromatographic conditions are optimized to achieve a short run time, making the method suitable for high-throughput analysis in regulated bioanalytical laboratories. The protein precipitation method for sample preparation is simple, fast, and efficient.[4]

Conclusion

This application note presents a validated UHPLC-MS/MS method for the robust and reliable quantification of Beclomethasone 17-Propionate in biological matrices. The detailed protocol can be readily implemented in research and clinical laboratories for pharmacokinetic and other bioanalytical studies. The method's high sensitivity, specificity, and throughput make it a valuable tool for drug development professionals.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beclomethasone (B1667900) dipropionate (BDP) is a widely used synthetic corticosteroid for treating asthma and other respiratory disorders.[1][2] It functions as a prodrug, undergoing rapid hydrolysis in the body to its active metabolite, Beclomethasone 17-monopropionate (B17P or BMP).[3] B17P exhibits a significantly higher binding affinity for the glucocorticoid receptor, making it the primary contributor to the therapeutic effect.[3]

Accurate quantification of B17P in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Due to the low systemic bioavailability and resulting low plasma concentrations following inhalation, highly sensitive analytical methods are required.[1][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose, offering high selectivity and sensitivity.[4][5] The use of a stable isotope-labeled internal standard, such as Beclomethasone 17-Propionate-d5 (B17P-d5), is essential for correcting matrix effects and ensuring analytical accuracy.

This application note provides a detailed protocol for the detection and quantification of this compound using LC-MS/MS with positive electrospray ionization (ESI).

Methodology

The method involves sample extraction from a biological matrix, chromatographic separation using a C8 or C18 column, and detection by a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

1. Liquid Chromatography

The chromatographic conditions are optimized for the separation of B17P from endogenous interferences. A gradient elution is typically employed to achieve a sharp peak shape and short run time.

2. Mass Spectrometry

The mass spectrometer is operated in positive ESI mode, which has been shown to be effective for the ionization of beclomethasone and its metabolites.[4][5] The addition of ammonium (B1175870) formate (B1220265) to the mobile phase can enhance the formation of the protonated molecule [M+H]+.[2][4] MRM is used for quantification, providing high selectivity and sensitivity. The transitions for B17P and the internal standard B17P-d5 are monitored.

Data Presentation

The following tables summarize the optimized parameters for the LC-MS/MS analysis.

Table 1: Mass Spectrometry Parameters

Parameter Analyte: Beclomethasone 17-Propionate Internal Standard: this compound
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) m/z 465.2 470.2
Product Ion (Q3) m/z 391.2 391.2
Dwell Time (ms) 200 200
Collision Energy (eV) Optimized experimentally Optimized experimentally

| Cone/Declustering Potential (V) | Optimized experimentally | Optimized experimentally |

Note: Collision energy and cone/declustering potential require optimization based on the specific mass spectrometer used.

Table 2: Liquid Chromatography Conditions

Parameter Setting
Column C8 or C18, e.g., Shim-pack GIST C18[1]
Mobile Phase A 2 mM Ammonium Formate in Water, pH 3.4[4][6]
Mobile Phase B Methanol[4][6]
Flow Rate 0.5 - 1.0 mL/min[1]
Gradient Optimized for analyte retention and separation
Injection Volume 5 - 20 µL

| Column Temperature | 40°C |

Experimental Protocols

1. Stock Solution and Standard Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of Beclomethasone 17-Propionate and this compound (1 mg/mL) in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724).

  • Working Standard Solutions: Prepare serial dilutions of the Beclomethasone 17-Propionate stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at the desired concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL) in the same diluent.

2. Sample Preparation from Plasma (Solid-Phase Extraction - SPE)

This protocol is adapted from established methods for beclomethasone and its metabolites.[1][5]

  • Sample Aliquoting: Pipette 450 µL of plasma sample into a clean microcentrifuge tube.

  • IS Spiking: Add 50 µL of the IS working solution to the plasma sample.

  • Pre-treatment: Add 400 µL of a suitable buffer (e.g., acetate (B1210297) buffer) and vortex.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) sequentially with methanol and then water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water followed by a weak organic solvent (e.g., 20% acetonitrile in water) to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 100% acetonitrile or methanol.[1]

  • Final Preparation: Dilute the eluent with water (1:1 v/v) before injecting it into the LC-MS/MS system.[1]

3. LC-MS/MS Analysis

  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions.

  • Sequence Setup: Set up the analytical sequence including blank samples, calibration standards, quality control samples, and the extracted unknown samples.

  • Injection: Inject the prepared samples onto the LC-MS/MS system.

  • Data Acquisition: Acquire data using the MRM parameters specified in Table 1.

  • Data Processing: Process the acquired data using the appropriate software. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. Determine the concentration of the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike IS into Plasma plasma->spike is B17P-d5 Internal Standard is->spike standards B17P Calibration Standards lcms LC-MS/MS System (Positive ESI, MRM Mode) standards->lcms spe 1. Condition 2. Load 3. Wash 4. Elute spike->spe Solid-Phase Extraction (SPE) final_sample Final Extract for Injection spe->final_sample final_sample->lcms data_acq Data Acquisition lcms->data_acq processing Peak Integration & Area Ratio Calculation data_acq->processing calibration Calibration Curve Generation processing->calibration quant Quantification of Unknowns calibration->quant

Caption: Workflow for B17P-d5 quantification in plasma.

References

Application Notes and Protocols: Beclomethasone 17-Propionate-d5 in Respiratory Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Beclomethasone (B1667900) 17-Propionate-d5 in preclinical respiratory research. This document details its primary application as an internal standard for accurate quantification of Beclomethasone 17-Propionate, the active metabolite of the widely used corticosteroid, Beclomethasone Dipropionate (BDP). Furthermore, it provides detailed protocols for relevant in vivo respiratory disease models where the non-deuterated form is evaluated for its anti-inflammatory efficacy.

Introduction

Beclomethasone 17-Propionate (17-BMP) is a potent glucocorticoid receptor (GR) agonist and the primary active metabolite of the prodrug Beclomethasone Dipropionate (BDP).[1] Inhaled BDP is a cornerstone therapy for chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Upon administration, BDP is rapidly hydrolyzed by esterases in the lung and other tissues to the more active 17-BMP.[1]

Beclomethasone 17-Propionate-d5 is a stable, isotopically labeled form of 17-BMP. Due to its identical chemical properties to the unlabeled analyte and its distinct mass, it is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of quantitative analyses of 17-BMP in complex biological matrices such as plasma, bronchoalveolar lavage fluid (BALF), and lung tissue homogenates.

Mechanism of Action

Beclomethasone 17-Propionate exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). This binding event initiates a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus. Inside the nucleus, the GR-ligand complex modulates gene expression through two primary mechanisms:

  • Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

  • Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

The net effect is a potent suppression of the inflammatory cascade in the airways, leading to reduced edema, mucus production, and bronchoconstriction.

Data Presentation

Pharmacokinetic Parameters of Beclomethasone 17-Propionate (17-BMP)
ParameterSpeciesAdministration RouteDoseCmaxTmaxAUCHalf-life (t½)Reference
Cmax HumanInhaled320 µg BDP~1.1 ng/mL~10 min-~4 h[2]
AUC₀-t HumanInhaled320 µg BDP--~11% higher with BAI vs MDI-[2]
HumanInhaled320 µg BDP---~4 hours[2]
Linear Range Rat----0.05 to 5 ng/ml-

Note: Data for this compound as a therapeutic agent is not available as its primary use is as an internal standard. The data presented is for the non-deuterated active metabolite, 17-BMP, following administration of the parent drug, Beclomethasone Dipropionate (BDP). Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve; BAI = Breath-actuated inhaler; MDI = Metered-dose inhaler.

In Vitro Efficacy of Beclomethasone 17-Propionate (17-BMP)
Cell TypeStimulantMeasured CytokineEC₅₀Reference
COPD Lung MacrophagesLPSIL-60.05 nM[1]
COPD Lung MacrophagesLPSTNFα0.01 nM[1]
COPD Lung MacrophagesLPSCXCL80.1 nM[1]

EC₅₀ = Half maximal effective concentration; LPS = Lipopolysaccharide; IL = Interleukin; TNF = Tumor Necrosis Factor; CXCL = C-X-C Motif Chemokine Ligand.

Experimental Protocols

Protocol 1: Quantification of Beclomethasone 17-Propionate in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of 17-BMP in biological matrices. Specific parameters may require optimization based on the instrumentation and matrix used.

1. Materials and Reagents:

  • Beclomethasone 17-Propionate

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (plasma, BALF, tissue homogenate)

2. Sample Preparation:

  • Thaw biological samples on ice.

  • To 100 µL of sample, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Add 200 µL of protein precipitation solvent (e.g., cold acetonitrile with 1% formic acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For cleaner samples, perform solid-phase extraction (SPE):

    • Condition the SPE cartridge with MeOH followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% MeOH in water).

    • Elute the analyte and internal standard with a high percentage of organic solvent (e.g., 90% ACN).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Beclomethasone 17-Propionate: To be determined by direct infusion (e.g., precursor ion [M+H]⁺ to a specific product ion).

    • This compound: To be determined by direct infusion (e.g., precursor ion [M+H]⁺ to a specific product ion, which will be 5 Da higher than the non-deuterated form).

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol describes the induction of an allergic asthma phenotype in mice, which can be used to evaluate the efficacy of anti-inflammatory compounds like Beclomethasone 17-Propionate.

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Materials and Reagents:

  • Ovalbumin (OVA), grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Beclomethasone 17-Propionate

  • Vehicle for drug administration (e.g., saline, PBS with a small percentage of a solubilizing agent)

  • Phosphate-buffered saline (PBS)

3. Experimental Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Challenge:

    • From day 21 to day 23, challenge the mice by intranasal instillation or aerosol exposure to 1% OVA in PBS for 30 minutes each day.

  • Treatment:

    • Administer Beclomethasone 17-Propionate (at various doses) or vehicle to different groups of mice, typically 1 hour before each OVA challenge. The route of administration can be intraperitoneal, oral, or intranasal/intratracheal to mimic clinical use.

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize the mice and cannulate the trachea.

      • Lavage the lungs with 1 mL of ice-cold PBS.

      • Collect the BAL fluid (BALF).

      • Determine the total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BALF using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Wright-Giemsa).

    • Cytokine Analysis:

      • Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other pro-inflammatory cytokines (e.g., TNF-α) in the BALF supernatant using ELISA or a multiplex bead array.

    • Lung Histology:

      • Perfuse the lungs with PBS and fix in 10% neutral buffered formalin.

      • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production.

Protocol 3: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice

This model is used to study acute neutrophilic inflammation in the lungs, which is relevant to conditions like COPD exacerbations.

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

2. Materials and Reagents:

  • Lipopolysaccharide (LPS) from E. coli

  • Beclomethasone 17-Propionate

  • Vehicle for drug administration

  • Sterile saline

3. Experimental Procedure:

  • Induction of Lung Injury:

    • Administer LPS (typically 1-5 mg/kg) via intratracheal or intranasal instillation to anesthetized mice.

  • Treatment:

    • Administer Beclomethasone 17-Propionate (at various doses) or vehicle to different groups of mice, either as a pre-treatment (e.g., 1 hour before LPS) or post-treatment (e.g., 2 hours after LPS).

  • Endpoint Analysis (4-24 hours after LPS administration):

    • Bronchoalveolar Lavage (BAL):

      • Perform BAL as described in Protocol 2.

      • Focus on quantifying neutrophil influx into the airways.

    • Cytokine and Chemokine Analysis:

      • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and neutrophil-attracting chemokines (e.g., CXCL1/KC, CXCL2/MIP-2) in the BALF supernatant.

    • Lung Myeloperoxidase (MPO) Activity:

      • Homogenize a portion of the lung tissue.

      • Measure MPO activity, an indicator of neutrophil accumulation, using a colorimetric assay.

    • Lung Histology:

      • Assess lung tissue for evidence of inflammation, edema, and cellular infiltration using H&E staining.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDP Beclomethasone Dipropionate (BDP) BMP Beclomethasone 17-Propionate (17-BMP) BDP->BMP Esterases GR_BMP GR-17-BMP Complex BMP->GR_BMP GR Glucocorticoid Receptor (GR) GR->GR_BMP HSP Heat Shock Proteins (HSP90, etc.) HSP->GR GR_BMP_N GR-17-BMP Complex GR_BMP->GR_BMP_N Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_BMP_N->GRE Transactivation NFkB_AP1 NF-κB / AP-1 GR_BMP_N->NFkB_AP1 Transrepression AntiInflammatory Anti-inflammatory Gene Transcription GRE->AntiInflammatory ProInflammatory Pro-inflammatory Gene Transcription NFkB_AP1->ProInflammatory

Caption: Glucocorticoid Receptor Signaling Pathway.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_endpoints Endpoint Analysis (Day 24-25) Day0 Day 0: i.p. OVA + Alum Day14 Day 14: i.p. OVA + Alum Day21_23 Days 21-23: Intranasal/Aerosol OVA Day14->Day21_23 Treatment Beclomethasone 17-Propionate or Vehicle Administration (1 hr before each challenge) BALF BALF Analysis: - Total & Differential Cell Counts - Cytokine Levels (ELISA) Treatment->BALF Histology Lung Histology: - H&E (Inflammation) - PAS (Mucus) Treatment->Histology

Caption: Workflow for OVA-Induced Asthma Model.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, BALF, etc.) IS_Spike Spike with This compound (Internal Standard) Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Protein_Precipitation SPE Solid-Phase Extraction (Optional Cleanup) Protein_Precipitation->SPE Reconstitution Reconstitute in Mobile Phase SPE->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification using Analyte/IS Peak Area Ratio MS->Quantification

Caption: LC-MS/MS Quantification Workflow.

References

Application Notes and Protocols for Steroid Profiling in Biological Matrices Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of steroids in various biological matrices using deuterated internal standards. The methodologies primarily focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for accurate and sensitive steroid profiling.[1][2] The use of deuterated standards is critical for correcting matrix effects and variations during sample preparation, ensuring high accuracy and precision.[3]

Introduction to Deuterated Standards in Steroid Analysis

Stable isotope-labeled internal standards, particularly deuterated analogues of target steroids, are essential for reliable quantification in complex biological matrices such as plasma, serum, urine, and saliva.[3][4] These standards are chemically identical to the analytes of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows them to be distinguished by a mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during sample extraction, derivatization, and chromatographic separation.[1] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of analyte during sample processing can be accurately accounted for, leading to more precise and reliable quantification.[3]

The fundamental principle involves comparing the signal of the native analyte to the signal of its isotopically labeled counterpart.[3]

Analyte Analyte (Unknown Concentration) MS_Signal Mass Spectrometer Signal Acquisition Analyte->MS_Signal IS Deuterated Internal Standard (Known Concentration) IS->MS_Signal Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Signal->Ratio Concentration Determine Analyte Concentration (from Calibration Curve) Ratio->Concentration

Caption: Quantification using a deuterated internal standard.

Experimental Protocols

General Workflow for Steroid Profiling

A generalized workflow for the quantitative analysis of steroids from biological samples is depicted below. This process typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma, Urine, Saliva) Spike Spike with Deuterated Internal Standards Sample->Spike Extraction Extraction (LLE, SPE, or PP) Spike->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS or to enhance LC-MS/MS sensitivity) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography MS Mass Spectrometry (MS/MS Detection) Chromatography->MS Quantification Quantification MS->Quantification

Caption: Generalized workflow for steroid analysis.

Sample Preparation Methodologies

A robust sample preparation protocol is crucial for removing interfering substances from the biological matrix and concentrating the analytes of interest.[3]

  • Protein Precipitation (PP): This is a simple and rapid method often used for serum and plasma samples. It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins, which are then removed by centrifugation.[5][6]

    • Protocol: To 200 µL of plasma or serum, add 5 µL of the internal standard mixture. After vortexing, add 250 µL of 0.1M zinc sulfate (B86663) and shake. Then, add 500 µL of cold methanol and centrifuge.[6]

  • Liquid-Liquid Extraction (LLE): LLE is used to separate steroids from the aqueous biological matrix into an immiscible organic solvent. Common solvents include methyl tert-butyl ether (MTBE) and ethyl acetate.[7]

    • Protocol: To 200 µL of sample combined with 10 µL of internal standard, add 1 mL of MTBE for extraction. The organic layer is then collected and evaporated to dryness before reconstitution.[7]

  • Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction compared to PP and LLE. C18 cartridges are commonly used for steroid extraction.[4]

    • Protocol: Condition a C18 SPE cartridge with methanol and water. Load the sample (e.g., 100 µL of serum spiked with internal standards and diluted with water). Wash the cartridge with water and hexane (B92381) to remove interferences. Elute the steroids with ethyl acetate.[4]

LC-MS/MS Analysis Protocol for Corticosteroids in Plasma

This protocol is adapted from a high-throughput method for the simultaneous quantification of multiple corticosteroids.[3]

1. Materials and Reagents:

  • Corticosteroid analytical standards (e.g., Cortisol, Cortisone)

  • Deuterated internal standards (e.g., Cortisol-d4)

  • HPLC-grade water, acetonitrile, methanol, and formic acid

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid[3]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid[3]

  • Flow Rate: 0.3-0.5 mL/min[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 5-10 µL[3]

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B should be optimized for the specific analytes.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer[3]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode[3]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: At least two transitions (quantifier and qualifier) should be optimized for each analyte and its deuterated standard.[3]

GC-MS Analysis Protocol for Urinary Steroid Metabolites

GC-MS is a powerful technique for profiling a large number of steroid metabolites, especially in urine.[1] This method requires hydrolysis of steroid conjugates and derivatization to increase volatility.[1]

1. Sample Preparation:

  • Hydrolysis: Urinary steroids are predominantly excreted as glucuronide or sulfate conjugates and require enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to release the free steroids.[1]

  • Extraction: Following hydrolysis, the free steroids are extracted using SPE.[2]

  • Derivatization: The extracted steroids are derivatized (e.g., methoximation followed by silylation) to improve their thermal stability and chromatographic properties.[1][2]

2. GC-MS Conditions:

  • GC Column: A capillary column suitable for steroid analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient is used to separate the various steroid metabolites.

  • Ionization: Electron Impact (EI) is commonly used.[8]

  • Detection: The mass spectrometer can be operated in full scan mode for qualitative profiling or Selected Ion Monitoring (SIM) for targeted quantification.[8]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of various steroids in different biological matrices using deuterated internal standards.

Table 1: LC-MS/MS Quantitative Performance for Steroids in Serum/Plasma

AnalyteDeuterated StandardLLOQ (ng/mL)ULOQ (ng/mL)Recovery (%)Precision (%RSD)Reference
CortisolCortisol-d40.012 - 2.51180 - 800087-101≤8.25[4][6][9]
CortisoneCortisone-d816---[10]
TestosteroneTestosterone-d2, d30.05 - 115 - 200091.8 - 110.7<15[5][11]
EstradiolEstradiol-d4, d50.05---[4][12]
ProgesteroneProgesterone-d90.1-87-101≤8.25[4][10]
17α-OH-Progesterone17α-OH-Progesterone-d80.1-87-101≤8.25[4][10]
DHEADHEA-d25-87-101≤8.25[4]

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Table 2: LC-MS/MS Quantitative Performance for Steroids in Saliva

AnalyteDeuterated StandardLLOQ (pg/mL)Assay Range (pg/mL)Reference
ProgesteroneProgesterone-d9510 - 2430[13][14]
Cortisol---[13]
CortisoneCortisone-d8--[13]
Testosterone---[13]
DHEA---[13]

Table 3: LC-MS/MS Quantitative Performance for Steroids in Urine

AnalyteDeuterated StandardLOD (pg/µL)Reference
Cortisol-0.02 - 5.81[15]
Cortisol Metabolites-0.02 - 5.81[15]

LOD: Limit of Detection.

Signaling Pathways and Logical Relationships

Steroid Biosynthesis Pathway

The following diagram illustrates a simplified steroid biosynthesis pathway, showing the production of key steroid hormones from cholesterol. This is crucial for understanding the relationships between different analytes in a steroid profile.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone 17α-hydroxylase DHEA DHEA Pregnenolone->DHEA Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Progesterone->Hydroxyprogesterone 17α-hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione Cortisol Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase

Caption: Simplified steroid biosynthesis pathway.

These application notes and protocols provide a comprehensive guide for researchers and scientists to develop and implement robust methods for steroid profiling in various biological matrices using deuterated internal standards. The provided data and workflows can be adapted to specific research needs, ensuring accurate and reliable quantification of steroid hormones.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Beclomethasone 17-Propionate-d5 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal signal intensity for Beclomethasone (B1667900) 17-Propionate-d5 (B17P-d5) in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low signal intensity for Beclomethasone 17-Propionate-d5 in LC-MS/MS analysis?

Low signal intensity for B17P-d5 can stem from several factors, broadly categorized as:

  • Suboptimal Ionization: Inefficient formation of the desired precursor ion in the MS source.

  • Matrix Effects: Suppression of the B17P-d5 signal by co-eluting components from the sample matrix.[1]

  • Inappropriate LC-MS/MS Method Parameters: Non-optimized mobile phase, gradient, or mass spectrometer settings.

  • Sample Preparation Issues: Inefficient extraction, degradation of the analyte, or introduction of interfering substances.

  • Instrumental Problems: A contaminated ion source, incorrect instrument tuning, or detector degradation can lead to a general decrease in signal.[2]

Q2: Which ionization mode is recommended for this compound?

Positive electrospray ionization (ESI+) is the recommended mode for analyzing beclomethasone and its derivatives. This is because the molecular structure is amenable to protonation, leading to the formation of a strong protonated molecule [M+H]⁺.

Q3: How can I minimize ion suppression for B17P-d5?

Ion suppression occurs when molecules in the sample matrix compete with the analyte for ionization, reducing the analyte's signal intensity.[1] To mitigate this:

  • Improve Chromatographic Separation: Optimize the LC method to separate B17P-d5 from interfering matrix components.

  • Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove matrix components before injection.

  • Dilute the Sample: If the concentration of B17P-d5 is sufficient, diluting the sample can reduce the concentration of interfering matrix components.

  • Use a Different Ionization Source: If available, consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

A post-column infusion experiment can be performed to identify regions in the chromatogram where ion suppression is occurring.[1]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Composition

A common issue is the formation of adducts (e.g., [M+Na]⁺, [M+K]⁺) and solvent adducts (e.g., [M+H+CH₃CN]⁺), which can diminish the intensity of the desired [M+H]⁺ ion.[3]

Troubleshooting Steps:

  • Avoid Formic Acid: While a common mobile phase additive, formic acid can promote the formation of sodium and potassium adducts with beclomethasone and its metabolites.[3]

  • Use Ammonium (B1175870) Formate (B1220265) or Acetate (B1210297): Adding ammonium formate or acetate (e.g., 2 mM, pH 3.4) to the mobile phase can favor the formation of the [M+H]⁺ ion.[3]

  • Choose Methanol (B129727) over Acetonitrile: Acetonitrile has a higher tendency to form solvent adducts with beclomethasone derivatives under ESI conditions.[3] Methanol is less likely to form these adducts, leading to a stronger signal for the protonated molecule.[3]

Guide 2: Enhancing Ionization Efficiency

Suboptimal ESI source parameters can lead to poor desolvation and ionization, resulting in low signal intensity.

Troubleshooting Steps:

  • Optimize Capillary Voltage: A typical starting point for ESI in positive mode is 3-5 kV. Fine-tune this parameter to maximize the B17P-d5 signal.

  • Adjust Nebulizer Gas Pressure: This controls the formation of droplets at the ESI source. Optimize the pressure to ensure efficient nebulization.

  • Optimize Drying Gas Flow and Temperature: The drying gas (typically nitrogen) aids in solvent evaporation. Insufficient flow or temperature can lead to poor desolvation and signal suppression. Conversely, excessive temperature can cause thermal degradation of the analyte.

Table 1: Example ESI Source Parameters for Optimization

ParameterTypical Starting RangeEffect on Signal
Capillary Voltage3.0 - 5.0 kVToo low results in poor ionization; too high can cause fragmentation.
Nebulizer Gas Pressure30 - 50 psiAffects droplet size and solvent evaporation.
Drying Gas Flow10 - 15 L/minInfluences desolvation efficiency.
Drying Gas Temperature300 - 400 °CAffects solvent evaporation rate; high temperatures can degrade the analyte.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for extracting this compound from plasma samples.

  • To a 500 µL aliquot of plasma, add the internal standard solution.

  • Precondition a reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters

This provides a starting point for developing a sensitive LC-MS/MS method for B17P-d5.

Liquid Chromatography:

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 2 mM Ammonium Formate in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-30% B

    • 6.1-8 min: 30% B

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: ESI Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound.

  • Collision Energy: Optimize for each transition.

  • Dwell Time: 100 ms

Table 2: Example MRM Transitions for Beclomethasone Derivatives

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Beclomethasone Dipropionate (BDP)521.2465.2
Beclomethasone 17-Propionate (B17P)465.2447.2
Beclomethasone (BOH)409.2391.2
Note: The exact m/z values for this compound will be shifted by +5 Da.

Visualizations

G Troubleshooting Workflow for Low B17P-d5 Signal cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Sample & Instrument Checks cluster_3 Solutions A Low Signal Intensity for B17P-d5 B Review Mobile Phase A->B C Optimize ESI Source A->C D Check LC Method A->D E Evaluate Sample Prep A->E F Assess Matrix Effects A->F G Perform Instrument Maintenance A->G H Use Ammonium Formate/Acetate Switch to Methanol B->H Adduct Formation? I Tune Capillary Voltage & Gas Parameters C->I Poor Ionization? J Improve Chromatographic Separation D->J Co-elution? K Enhance Extraction Efficiency E->K Analyte Loss? L Post-Column Infusion Experiment F->L Ion Suppression? M Clean Ion Source Recalibrate Instrument G->M General Sensitivity Loss?

Caption: Troubleshooting workflow for low B17P-d5 signal intensity.

G Signal Enhancement Pathway A Sample Matrix (Plasma, Tissue) B Efficient Sample Prep (SPE or LLE) A->B C Optimized LC Separation (C18, Methanol Gradient) B->C D Favorable Mobile Phase (Ammonium Formate) C->D E Enhanced Ionization (ESI+ Source Tuning) D->E F Sensitive MS/MS Detection (Optimized MRM) E->F G High Signal Intensity of B17P-d5 F->G

Caption: Key steps for enhancing B17P-d5 signal intensity.

References

Technical Support Center: Isotopic Cross-Talk in Beclomethasone 17-Propionate (B17P) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic cross-talk during the quantitative analysis of Beclomethasone 17-Propionate (B17P) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of B17P analysis?

A1: Isotopic cross-talk, in the analysis of Beclomethasone 17-Propionate (B17P) using a stable isotope-labeled internal standard (SIL-IS) like B17P-d5, refers to the interference between the mass spectrometry signals of the analyte (B17P) and its SIL-IS. This interference arises from the natural isotopic abundance of elements (primarily ¹³C) in B17P, which can contribute to the signal of the SIL-IS, and vice-versa. This can lead to inaccuracies in quantification, especially at the upper and lower limits of quantification.

Q2: What are the primary causes of isotopic cross-talk in B17P LC-MS/MS assays?

A2: The primary causes of isotopic cross-talk in B17P assays are:

  • Natural Isotopic Abundance: B17P has the molecular formula C₂₅H₃₃ClO₆.[1] The natural abundance of ¹³C (approximately 1.1%) means that a small percentage of B17P molecules will have one or more ¹³C atoms, resulting in ions with mass-to-charge ratios (m/z) of M+1, M+2, etc. These can overlap with the m/z of the deuterated internal standard.

  • Isotopic Purity of the Internal Standard: The SIL-IS (e.g., B17P-d5) may contain a small percentage of unlabeled B17P as an impurity, which will contribute to the analyte signal.

  • In-source Fragmentation: Although less common with modern mass spectrometers, in-source fragmentation of the analyte or internal standard could potentially generate ions that interfere with the respective signals.

Q3: How can I identify if my B17P analysis is affected by isotopic cross-talk?

A3: Signs of isotopic cross-talk in your B17P analysis include:

  • Non-linear calibration curves: Particularly at the higher concentration end, where the contribution of the analyte's isotopic peaks to the internal standard's signal becomes more significant.

  • Inaccurate quality control (QC) sample results: You may observe a positive or negative bias in your QC samples, especially at the upper limit of quantification (ULOQ) and lower limit of quantification (LLOQ).

  • Presence of a peak in the internal standard channel when analyzing a high concentration of the analyte without the internal standard.

  • Presence of a peak in the analyte channel when analyzing the internal standard alone.

Q4: What are the common strategies to mitigate or correct for isotopic cross-talk in B17P analysis?

A4: Common strategies include:

  • Chromatographic Separation: Ensure baseline separation of B17P from any potential isobaric interferences. However, this does not resolve the issue of isotopic overlap between the analyte and its co-eluting SIL-IS.

  • Selection of Appropriate Mass Transitions: Choose precursor and product ions for B17P and its SIL-IS that minimize the potential for overlap.

  • Use of Higher Mass Isotopologue: If available, using a SIL-IS with a higher mass difference from the analyte (e.g., ¹³C₆-B17P instead of B17P-d5) can reduce the impact of natural isotopic contribution.

  • Mathematical Correction: Employing algorithms or software to mathematically correct for the isotopic overlap based on the known natural isotopic distribution.

  • Optimization of Internal Standard Concentration: Using an appropriate concentration of the SIL-IS can help minimize the relative contribution of the cross-talk.

Troubleshooting Guides

Issue 1: Non-Linearity of the Calibration Curve at High Concentrations

Symptom: The calibration curve for B17P shows a negative deviation from linearity at the upper end of the concentration range.

Potential Cause: Significant contribution from the natural isotopic abundance of high-concentration B17P to the signal of the stable isotope-labeled internal standard (SIL-IS).

Troubleshooting Steps:

  • Confirm Cross-Talk:

    • Inject a high concentration standard of B17P without the SIL-IS.

    • Monitor the MRM transition of the SIL-IS.

    • The presence of a peak indicates cross-talk from the analyte to the internal standard.

  • Evaluate SIL-IS Purity:

    • Inject the SIL-IS solution alone.

    • Monitor the MRM transition of the analyte (B17P).

    • The presence of a peak indicates the amount of unlabeled analyte in the SIL-IS.

  • Mitigation Strategies:

    • Mathematical Correction: Apply a correction factor in your data processing software to account for the isotopic contribution.

    • Adjust Calibration Model: Use a quadratic regression model for the calibration curve, which may better fit the non-linear response. However, the underlying cause should be understood and documented.

    • Optimize IS Concentration: Increasing the concentration of the SIL-IS can sometimes reduce the relative impact of the analyte's isotopic contribution, but this needs to be carefully evaluated to avoid detector saturation and potential ion suppression effects.

Issue 2: Inaccurate Results for Low Concentration Samples

Symptom: Positive bias observed in the quantification of B17P at the lower limit of quantification (LLOQ).

Potential Cause: Contribution from unlabeled B17P present as an impurity in the stable isotope-labeled internal standard (SIL-IS).

Troubleshooting Steps:

  • Assess SIL-IS Purity:

    • Prepare a sample containing only the SIL-IS at the concentration used in the assay.

    • Analyze this sample and measure the peak area in the analyte (B17P) channel.

    • Calculate the percentage contribution of the unlabeled analyte from the SIL-IS to the LLOQ response.

  • Mitigation Strategies:

    • Source a Higher Purity SIL-IS: If the level of unlabeled analyte is unacceptably high, obtain a new batch of the SIL-IS with higher isotopic purity.

    • Subtract Blank Contribution: If the contribution is consistent, you may be able to subtract the response of a "zero sample" (a blank matrix spiked with the SIL-IS) from all other samples. This approach should be thoroughly validated.

    • Adjust LLOQ: If the interference cannot be eliminated, it may be necessary to raise the LLOQ to a level where the contribution from the SIL-IS is negligible (e.g., less than 20% of the LLOQ response).

Data Presentation

Table 1: Commonly Used and Inferred MRM Transitions for B17P and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Beclomethasone 17-Propionate (B17P)465.2357.2Inferred from fragmentation of similar corticosteroids.
Beclomethasone 17-Propionate (B17P)465.2339.2Inferred from fragmentation of similar corticosteroids.
Beclomethasone 17-Propionate-d5 (B17P-d5)470.2357.2Inferred based on deuteration on the propionate (B1217596) group.
This compound (B17P-d5)470.2344.2Inferred based on deuteration on the propionate group.

Note: The MRM transitions for B17P-d5 are inferred based on the likely fragmentation pattern and the known transitions for the unlabeled compound. These should be experimentally confirmed.

Table 2: Example of Isotopic Cross-Talk Evaluation

SampleAnalyte Concentration (ng/mL)IS Concentration (ng/mL)Analyte Response (Peak Area)IS Response (Peak Area)% Cross-Talk to IS
Blank + IS050Not Detected500,000N/A
ULOQ Sample10005010,000,000525,0005.0%
ULOQ without IS1000010,000,00025,000N/A

% Cross-Talk to IS = [(IS Response in ULOQ Sample - IS Response in Blank + IS) / IS Response in Blank + IS] * 100

Experimental Protocols

Protocol for Assessing Analyte to Internal Standard Cross-Talk
  • Prepare a high-concentration solution of the B17P analytical standard in a suitable solvent (e.g., methanol) at the upper limit of quantification (ULOQ) of the intended assay.

  • Prepare a blank matrix sample (e.g., human plasma) and spike it with the high-concentration B17P solution. Do not add the SIL-IS.

  • Prepare a blank matrix sample with the SIL-IS at the working concentration.

  • Extract and analyze both samples using the developed LC-MS/MS method.

  • Monitor the MRM transition for the SIL-IS in the chromatogram of the high-concentration B17P sample.

  • Calculate the peak area of the signal observed in the SIL-IS channel.

  • Compare this peak area to the average peak area of the SIL-IS in your calibration standards or QC samples to determine the percentage of cross-talk. The contribution should ideally be less than 5% of the SIL-IS response at the LLOQ.

Protocol for Assessing Internal Standard to Analyte Cross-Talk
  • Prepare a solution of the SIL-IS at the working concentration used in the assay.

  • Prepare a blank matrix sample and spike it only with the SIL-IS solution.

  • Prepare a blank matrix sample without any analyte or SIL-IS.

  • Extract and analyze both samples using the developed LC-MS/MS method.

  • Monitor the MRM transition for the analyte (B17P) in the chromatogram of the sample containing only the SIL-IS.

  • Calculate the peak area of the signal observed in the analyte channel.

  • Compare this peak area to the peak area of the analyte at the LLOQ. The contribution from the SIL-IS should be less than 20% of the analyte response at the LLOQ.

Visualizations

experimental_workflow cluster_analyte_to_is Analyte to IS Cross-Talk Assessment cluster_is_to_analyte IS to Analyte Cross-Talk Assessment prep_high_analyte Prepare High Conc. B17P Standard (ULOQ) spike_matrix_analyte Spike Blank Matrix with B17P prep_high_analyte->spike_matrix_analyte analyze_analyte Analyze via LC-MS/MS spike_matrix_analyte->analyze_analyte monitor_is_channel Monitor IS MRM Transition analyze_analyte->monitor_is_channel calc_contribution_is Calculate % Contribution to IS Signal monitor_is_channel->calc_contribution_is prep_is Prepare IS Working Solution spike_matrix_is Spike Blank Matrix with IS prep_is->spike_matrix_is analyze_is Analyze via LC-MS/MS spike_matrix_is->analyze_is monitor_analyte_channel Monitor Analyte MRM Transition analyze_is->monitor_analyte_channel calc_contribution_analyte Calculate % Contribution to LLOQ monitor_analyte_channel->calc_contribution_analyte

Caption: Experimental workflow for assessing isotopic cross-talk.

troubleshooting_workflow decision decision outcome outcome start Inaccurate B17P Quantification check_cal_curve Review Calibration Curve and QC Data start->check_cal_curve is_nonlinear Non-linear at ULOQ? check_cal_curve->is_nonlinear is_biased_lloq Positive Bias at LLOQ? check_cal_curve->is_biased_lloq test_analyte_to_is Test Analyte Contribution to IS Signal is_nonlinear->test_analyte_to_is Yes ok Method Acceptable is_nonlinear->ok No test_is_to_analyte Test IS Contribution to Analyte Signal is_biased_lloq->test_is_to_analyte Yes is_biased_lloq->ok No cross_talk_present_uloq Cross-talk > 5%? test_analyte_to_is->cross_talk_present_uloq correct_uloq Implement Mathematical Correction or Use Quadratic Fit cross_talk_present_uloq->correct_uloq Yes revalidate Re-validate Method correct_uloq->revalidate cross_talk_present_lloq Contribution > 20% of LLOQ? test_is_to_analyte->cross_talk_present_lloq correct_lloq Source Higher Purity IS or Adjust LLOQ cross_talk_present_lloq->correct_lloq Yes correct_lloq->revalidate revalidate->ok

Caption: Troubleshooting flowchart for isotopic cross-talk issues.

References

Technical Support Center: Optimizing Chromatographic Resolution of Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Beclomethasone (B1667900) 17-Propionate-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic analysis of Beclomethasone 17-Propionate-d5.

Question 1: Why am I observing poor resolution between this compound and a closely eluting impurity?

Answer:

Poor resolution is a common issue and can be addressed by systematically optimizing your chromatographic conditions. Consider the following strategies:

  • Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase is a critical factor.[1]

    • Decrease Organic Solvent Percentage: Reducing the organic solvent concentration will increase the retention time of your analytes, potentially improving the separation between closely eluting peaks.

    • Change Organic Solvent: If you are using methanol (B129727), consider switching to acetonitrile or vice-versa. Different organic solvents can alter the selectivity of your separation.

    • Mobile Phase pH: Adding a small amount of acid, such as 0.1% formic acid, to the aqueous phase can suppress the ionization of silanol (B1196071) groups on the column, which can improve peak shape and resolution.

  • Column Selection: The choice of stationary phase can significantly impact selectivity.

    • Different Stationary Phase: If you are using a standard C18 column, switching to a column with a different chemistry, such as a phenyl-hexyl phase, may provide the necessary selectivity to resolve your compounds.[1]

    • Column Dimensions: A longer column or a column packed with smaller particles will provide higher theoretical plates and, consequently, better resolution.[1]

  • Temperature: Adjusting the column temperature can influence the retention and selectivity of your separation. Experiment with temperatures ranging from ambient to slightly elevated (e.g., 40°C) to see if resolution improves.[1]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to better separate closely eluting peaks. A shallow gradient around the elution time of your compounds of interest can be particularly effective.[2]

Question 2: My this compound peak is exhibiting significant tailing. What is the likely cause and how can I fix it?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. Here are the primary causes and their solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the Beclomethasone molecule, leading to peak tailing.

    • Lower Mobile Phase pH: Incorporating an acidic modifier like 0.1% formic acid or trifluoroacetic acid into your mobile phase will protonate the silanol groups, minimizing these unwanted interactions.

    • Use an End-capped Column: Modern, high-purity, end-capped columns have a reduced number of accessible silanol groups, making them less prone to causing peak tailing with polar or basic compounds.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase and lead to peak distortion.

    • Dilute Your Sample: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Dead Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.

    • Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible.

    • Use Appropriate Tubing ID: Use tubing with a small internal diameter (e.g., 0.005 inches) to minimize dead volume.

    • Check Fittings: Ensure all fittings are properly tightened to avoid leaks and dead volume.

Question 3: I am not getting reproducible retention times for this compound. What could be the issue?

Answer:

Fluctuating retention times can be a frustrating problem. The cause is often related to the stability of your HPLC system or mobile phase.

  • Mobile Phase Preparation:

    • Inconsistent Composition: Ensure your mobile phase is prepared accurately and consistently for each run. If you are mixing solvents online, ensure the pump is functioning correctly.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times. Degas your mobile phase before use.

  • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of an equilibrated column.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment. As a rule of thumb, a 1°C change in temperature can alter retention times by 1-2%.[3]

  • Pump Performance: Leaks in the pump seals or check valves can lead to inconsistent flow rates and, therefore, variable retention times.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). A gradient elution from a lower to a higher concentration of acetonitrile is often effective.

Q2: Why is this compound used in analyses?

A2: this compound is a deuterated analog of Beclomethasone 17-Propionate. It is commonly used as an internal standard in quantitative analysis, particularly in LC-MS/MS methods. Because it is chemically almost identical to the analyte, it behaves similarly during sample preparation and chromatographic separation, but its different mass allows it to be distinguished by a mass spectrometer. This helps to correct for variations in sample extraction, injection volume, and matrix effects, leading to more accurate and precise quantification.

Q3: Can I use the same chromatographic method for this compound as for non-deuterated Beclomethasone 17-Propionate?

A3: Yes, for the purposes of chromatographic resolution, the deuterated and non-deuterated forms of Beclomethasone 17-Propionate will have virtually identical retention times under typical reversed-phase HPLC conditions. The small difference in mass due to the deuterium (B1214612) atoms does not significantly affect the polarity of the molecule, which is the primary driver of retention in reversed-phase chromatography.

Q4: What are some of the common related substances or degradation products I might need to separate from this compound?

A4: Beclomethasone Dipropionate can degrade to form several related substances, including Beclomethasone 17-Monopropionate, Beclomethasone 21-Monopropionate, and Beclomethasone itself.[4] It is important that your analytical method can adequately resolve the main analyte from these and other potential process impurities.[2][4]

Data Presentation

The following tables summarize typical quantitative data for the chromatographic analysis of Beclomethasone and its related compounds. These can serve as a starting point for method development and optimization.

Table 1: Typical HPLC Method Parameters

ParameterTypical Value/Range
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][5][6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient 50-90% B over 15-20 minutes
Flow Rate 0.8 - 1.2 mL/min[7]
Column Temperature Ambient or 25-40°C[2]
Detection Wavelength 254 nm[1][7]
Injection Volume 5 - 20 µL

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.05050
15.01090
17.01090
17.15050
20.05050

Experimental Protocols

Protocol 1: Standard Solution Preparation

  • Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

  • Working Standard: Further dilute the stock solution with the mobile phase to achieve a final concentration within the expected calibration range of your assay (e.g., 1 µg/mL).

Protocol 2: Sample Preparation (from a cream formulation)

  • Accurately weigh an amount of cream equivalent to a known amount of the active ingredient into a suitable container.

  • Add a known volume of a suitable extraction solvent (e.g., methanol) and vortex or sonicate to ensure complete dissolution of the active ingredient.

  • Centrifuge the sample to pellet any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered sample with the mobile phase to bring the concentration within the calibration range.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare Standard Solution hplc_system HPLC System (Pump, Injector, Column) prep_std->hplc_system prep_sample Prepare Sample Solution (Extraction & Dilution) prep_sample->hplc_system data_acq Data Acquisition (Detector) hplc_system->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification

Caption: A generalized workflow for the HPLC analysis of this compound.

troubleshooting_resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_other Other Parameters start Poor Resolution mp1 Adjust Organic:Aqueous Ratio start->mp1 mp2 Change Organic Solvent start->mp2 mp3 Modify pH (e.g., add acid) start->mp3 col1 Use Longer Column start->col1 col2 Use Smaller Particle Size start->col2 col3 Try Different Stationary Phase start->col3 op1 Adjust Temperature start->op1 op2 Implement Gradient Elution start->op2 end Improved Resolution mp1->end mp2->end mp3->end col1->end col2->end col3->end op1->end op2->end

Caption: Troubleshooting logic for improving chromatographic resolution.

References

Troubleshooting poor recovery of Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor recovery of Beclomethasone (B1667900) 17-Propionate-d5 (B17P-d5) during bioanalytical experiments.

This section addresses specific issues that can lead to poor or inconsistent recovery of B17P-d5.

Question: Why is my recovery of Beclomethasone 17-Propionate-d5 consistently low?

Answer:

Consistent low recovery is often a systematic issue related to sample preparation, analyte stability, or analytical methodology. Beclomethasone 17-Propionate is the primary active metabolite of the prodrug Beclomethasone Dipropionate (BDP)[1][2]. As a deuterated internal standard, B17P-d5 is expected to mimic the behavior of the native analyte, but it is susceptible to the same degradation and extraction inefficiencies.

Key areas to investigate include:

  • Analyte Stability: B17P is an ester that can be hydrolyzed by esterase enzymes present in biological matrices like plasma[1][2][3]. It is also sensitive to pH, with maximum stability observed in acidic conditions (pH 3.5-4.5)[4]. Working at neutral or alkaline pH can accelerate degradation.

  • Solid-Phase Extraction (SPE) Inefficiency: The SPE procedure may not be optimized. Common problems include incorrect sorbent choice, inadequate conditioning of the cartridge, use of a wash solvent that is too strong (prematurely eluting the analyte), or an elution solvent that is too weak (incomplete recovery).

  • Liquid-Liquid Extraction (LLE) Issues: If using LLE, the choice of organic solvent and the pH of the aqueous phase are critical for efficient partitioning.

  • LC-MS/MS Conditions: While less likely to cause low recovery (as opposed to low signal), issues like poor ionization, incorrect MRM transitions, or matrix effects suppressing the signal can be misinterpreted as poor recovery.

Below is a workflow to systematically troubleshoot the issue.

G cluster_prep Sample Preparation & Stability cluster_spe Solid-Phase Extraction (SPE) cluster_lcms LC-MS/MS Analysis start Start: Low/Variable Recovery of B17P-d5 check_stability Verify Sample Stability start->check_stability check_ph Is sample pH acidic (e.g., 3.5-4.5)? check_stability->check_ph check_temp Are samples kept cold (e.g., on ice)? check_ph->check_temp Yes solution Recovery Optimized check_ph->solution No -> Adjust pH check_inhibitor Was an esterase inhibitor (e.g., NaF) used during collection? check_temp->check_inhibitor Yes check_temp->solution No -> Use Ice Bath check_spe Review SPE Protocol check_inhibitor->check_spe Yes check_inhibitor->solution No -> Revise Collection check_sorbent Is sorbent appropriate? (e.g., Reversed-Phase C8/C18) check_spe->check_sorbent check_conditioning Is conditioning adequate? (e.g., Methanol -> Water/Buffer) check_sorbent->check_conditioning check_wash Is wash solvent too strong? check_conditioning->check_wash check_elution Is elution solvent strong enough? (e.g., 100% Acetonitrile) check_wash->check_elution check_wash->solution Yes -> Weaken Wash Solvent check_lcms Evaluate LC-MS/MS Data check_elution->check_lcms Yes check_elution->solution No -> Strengthen Elution Solvent check_lcms->solution check_signal Is signal intensity adequate? check_matrix Assess Matrix Effects (Post-extraction spike) check_matrix->solution Significant -> Modify Chromatography G cluster_workflow SPE Workflow for B17P-d5 pretreat 1. Sample Pre-treatment (e.g., Add buffer, centrifuge) condition 2. Condition Cartridge (Methanol, then Aqueous Buffer) pretreat->condition load 3. Load Sample (Slow, consistent flow rate) condition->load wash 4. Wash Interferences (e.g., Water/Methanol mixture) load->wash elute 5. Elute Analyte (e.g., 100% Acetonitrile) wash->elute post_elute 6. Evaporate & Reconstitute (Dry under N2, reconstitute in mobile phase) elute->post_elute

References

Technical Support Center: Minimizing Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to minimizing ion suppression with deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major concern in LC-MS analysis?

Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] It is a significant challenge because even with highly selective tandem mass spectrometry (MS/MS) methods, ion suppression can occur in the ion source before mass analysis.[1] The presence of less volatile compounds can alter the efficiency of droplet formation or evaporation, affecting the amount of charged ion in the gas phase that ultimately reaches the detector.[2][3]

Q2: Why are deuterated internal standards (D-IS) considered the "gold standard" for correcting ion suppression?

Deuterated internal standards are a type of stable isotope-labeled internal standard (SIL-IS). They are considered the "gold standard" for quantitative LC-MS/MS because their physicochemical properties are nearly identical to the analyte of interest.[1] The fundamental assumption is that the D-IS will co-elute with the analyte and experience the same degree of ion suppression.[1] By measuring the ratio of the analyte signal to the D-IS signal, variations due to ion suppression can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can a deuterated internal standard fail to fully compensate for ion suppression? If so, why?

Yes, it is a common misconception that deuterated internal standards always perfectly correct for ion suppression.[1] This phenomenon is often referred to as "differential matrix effects."[1] The primary reasons for this failure include:

  • Chromatographic Shift (Isotope Effect): The substitution of hydrogen with deuterium (B1214612) can slightly alter a molecule's lipophilicity and acidity.[1] This can lead to a small difference in retention time between the analyte and the D-IS, particularly on a reversed-phase column.[1][4] If this separation causes them to elute into regions with different levels of co-eluting matrix components, they will experience different degrees of ion suppression.[1][4]

  • Variable Matrix Effects: The composition and concentration of matrix components can vary between samples, leading to inconsistent ion suppression that may not be fully corrected by the internal standard.[1]

  • Analyte/IS Interaction with Metal Surfaces: Certain compounds, especially those with chelating properties, can interact with stainless steel components of the LC system, causing signal loss and ion suppression.[1]

Q4: What are the ideal characteristics of a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[5]

CharacteristicRecommendationRationale
Chemical Purity >99%[5]Ensures that no other compounds are present that could introduce interfering peaks in the chromatogram.[5]
Isotopic Enrichment ≥98%[5][6]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[5]
Number of Deuterium Atoms 3 to 6[7]A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference. Excessive deuteration can sometimes lead to chromatographic separation from the analyte.[4][5]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings)[5][7]Placing deuterium on chemically stable parts of the molecule prevents its exchange with hydrogen from the solvent or matrix, which would compromise the integrity of the standard.[5]

Q5: What are the alternatives to deuterated internal standards if I suspect differential ion suppression?

If a deuterated standard is proving problematic, you can consider the following alternatives:

  • ¹³C or ¹⁵N Labeled Internal Standards: These heavier isotopes are less likely to cause a chromatographic shift compared to deuterium, resulting in better co-elution and more effective compensation for matrix effects.[1]

  • Structural Analogs (Analog IS): While not ideal, a carefully selected structural analog that elutes very close to the analyte and has similar ionization properties can sometimes be used. However, its performance must be extensively validated.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to ion suppression when using deuterated internal standards.

Diagram: Troubleshooting Workflow for Ion Suppression Issues

G start Inconsistent Analyte/IS Ratio or Poor Accuracy check_coelution Assess Analyte and D-IS Co-elution start->check_coelution coelution_ok Co-elution is Perfect check_coelution->coelution_ok Yes coelution_bad Analyte and D-IS are Separated check_coelution->coelution_bad No investigate_matrix Investigate Matrix Effects (Post-Column Infusion) coelution_ok->investigate_matrix optimize_chrom Optimize Chromatography (Gradient, Mobile Phase, Column) coelution_bad->optimize_chrom reassess_coelution Re-assess Co-elution optimize_chrom->reassess_coelution reassess_coelution->check_coelution matrix_effect_present Significant Ion Suppression Zone at Analyte RT investigate_matrix->matrix_effect_present Yes matrix_effect_absent No Significant Ion Suppression investigate_matrix->matrix_effect_absent No improve_sample_prep Improve Sample Preparation (SPE, LLE) matrix_effect_present->improve_sample_prep check_is_stability Check D-IS Stability (Deuterium Exchange) matrix_effect_absent->check_is_stability dilute_sample Dilute Sample improve_sample_prep->dilute_sample final_solution Problem Resolved dilute_sample->final_solution is_stable D-IS is Stable check_is_stability->is_stable Yes is_unstable D-IS is Unstable check_is_stability->is_unstable No is_stable->final_solution change_is Consider Alternative IS (¹³C, ¹⁵N) or Change Label Position is_unstable->change_is change_is->final_solution

Caption: A logical workflow for troubleshooting inconsistent results when using deuterated internal standards.

Experimental Protocols

1. Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • Infusion Setup: Use a T-junction to introduce a constant flow of a solution containing the analyte and its deuterated internal standard into the LC flow path. This introduction should occur after the analytical column but before the mass spectrometer's ion source.[5]

  • Blank Matrix Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.[1]

  • Analysis: Monitor the signal of the infused analyte and D-IS. A stable, flat baseline is expected.

  • Evaluation:

    • Any dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components.[1]

    • An increase in the signal indicates ion enhancement .[1]

  • Comparison: Compare the retention times of your analyte and D-IS with the identified regions of ion suppression. If they elute in a region of significant suppression, chromatographic optimization is necessary.[1]

2. Quantitative Assessment of Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement on the analyte and the deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.[8]

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    Calculate the ME for both the analyte and the D-IS. A significant difference in their ME % values indicates differential matrix effects.[1]

3. Deuterium Exchange Stability Test

Objective: To determine if the deuterated internal standard is stable under the experimental conditions and not undergoing back-exchange of deuterium for hydrogen.

Methodology:

  • Spike D-IS: Spike the deuterated internal standard into a blank matrix at a concentration similar to that used in the analytical method.[8]

  • Incubation: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[8]

  • Analysis: Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.[8]

  • Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[8]

Diagram: Mechanism of Ion Suppression in ESI

G cluster_source Electrospray Ion Source droplet ESI Droplet gas_phase_analyte Gas Phase Analyte Ions droplet->gas_phase_analyte Successful Ionization gas_phase_dis Gas Phase D-IS Ions droplet->gas_phase_dis Successful Ionization suppressed_signal Suppressed Signal to Mass Spec droplet->suppressed_signal Competition for Charge & Droplet Surface analyte Analyte analyte->droplet dis D-IS dis->droplet matrix Matrix Components matrix->droplet

Caption: Co-eluting matrix components compete with the analyte and D-IS for ionization in the ESI droplet.

References

Calibration curve linearity problems with Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity problems during the analysis of Beclomethasone (B1667900) 17-Propionate-d5.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves in LC-MS analysis of Beclomethasone 17-Propionate-d5?

Non-linear calibration curves are a common issue in LC-MS analysis and can arise from several factors. The most frequent causes include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue) can suppress or enhance the ionization of this compound, leading to a non-proportional response.[1][2][3][4][5]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linearity.[1][2]

  • Ionization Saturation/Competition: In electrospray ionization (ESI), there is a limited amount of charge available in the droplets. At high analyte concentrations, competition for this charge can lead to a non-linear response.[1][2][6]

  • Analyte-Specific Properties: The physicochemical properties of this compound, such as its tendency to form dimers or multimers at higher concentrations, can contribute to non-linearity.[1][6]

  • Inappropriate Regression Model: Using a linear regression model for an inherently non-linear system will result in poor curve fitting and inaccurate quantification.[1][7]

Troubleshooting Guides

Issue 1: My calibration curve for this compound is non-linear at higher concentrations.

This is a classic sign of detector or ionization source saturation.

Troubleshooting Steps:

  • Reduce the Upper Limit of Quantification (ULOQ): Narrow the calibration range to avoid concentrations that cause saturation.

  • Dilute Samples: If high concentration samples are expected, implement a dilution protocol to bring them within the linear range of the assay.

  • Optimize MS Parameters: Adjust instrument settings such as spray voltage, capillary temperature, and gas flows to potentially reduce ionization efficiency and extend the linear range. Be aware that this may impact sensitivity at lower concentrations.

  • Use a Different Regression Model: If the non-linearity is predictable and reproducible, a weighted quadratic regression model (e.g., 1/x or 1/x²) may provide a better fit than a linear model.[1]

Issue 2: My calibration curve shows poor linearity and high variability at the lower concentration end.

This often points to issues with matrix effects, poor signal-to-noise, or problems with sample preparation.

Troubleshooting Steps:

  • Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[8]

  • Optimize Chromatographic Separation: Modify the LC method (e.g., gradient, column chemistry) to better separate this compound from co-eluting matrix components.

  • Evaluate Matrix Effects: Perform a post-column infusion experiment or compare the slope of a calibration curve in neat solvent versus a matrix-based curve to quantify the extent of ion suppression or enhancement.[4]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects and improve accuracy.

  • Increase Injection Volume: If sensitivity is an issue, increasing the injection volume may improve the signal-to-noise for low concentration standards, but be mindful of potential impacts on chromatography.

Data Presentation

Table 1: Comparison of Regression Models for Calibration Curve Fitting

Regression ModelR² Value% Accuracy at LLOQ% Accuracy at ULOQRecommendation
Linear0.98585%115%Not ideal due to deviations at the extremes.
Linear (1/x weighting)0.99292%108%Better for heteroscedastic data.
Quadratic0.99898%102%Often provides a good fit for non-linear data.
Quadratic (1/x² weighting)0.99999%101%Recommended when significant non-linearity is consistently observed.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare Samples:

    • Set A: Prepare calibration standards in the mobile phase or a suitable neat solvent.

    • Set B: Extract at least six different lots of blank matrix (e.g., plasma) using the developed sample preparation method. After the final extraction step, spike the extracts with this compound to the same concentration levels as Set A.

    • Set C: Spike blank matrix with this compound at the same concentration levels as Set A and then perform the extraction.

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

    • Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)

    • Matrix Effect (%) = (1 - MF) * 100

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Visualizations

cluster_start cluster_troubleshooting Troubleshooting Pathway cluster_end Start Non-Linear Calibration Curve High_Conc Non-Linearity at High Concentrations? Start->High_Conc Low_Conc Poor Linearity at Low Concentrations? High_Conc->Low_Conc No Saturation Potential Saturation High_Conc->Saturation Yes Matrix Potential Matrix Effects Low_Conc->Matrix Yes End Linear & Accurate Calibration Curve Low_Conc->End No Dilute Dilute Samples or Reduce ULOQ Saturation->Dilute Optimize_MS Optimize MS Parameters Saturation->Optimize_MS Quadratic Use Weighted Quadratic Regression Saturation->Quadratic Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Matrix->Improve_Cleanup Optimize_LC Optimize Chromatography Matrix->Optimize_LC Assess_Matrix Quantify Matrix Effects Matrix->Assess_Matrix Dilute->End Optimize_MS->End Quadratic->End Improve_Cleanup->End Optimize_LC->End Assess_Matrix->End

Caption: Troubleshooting workflow for non-linear calibration curves.

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC System Reconstitution->Injection LC_Column Chromatographic Separation (C18 Column) Injection->LC_Column MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Column->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General experimental workflow for this compound analysis.

References

Dealing with co-eluting interferences for Beclomethasone 17-Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Beclomethasone (B1667900) 17-Propionate (BDP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the common co-eluting interferences for Beclomethasone 17-Propionate?

A1: The most common co-eluting interferences for Beclomethasone 17-Propionate (BDP) are its structurally similar metabolites and degradation products. These include:

  • Beclomethasone 17-monopropionate (17-BMP): An active metabolite formed by the hydrolysis of the 21-propionate ester group.

  • Beclomethasone 21-monopropionate (21-BMP): A metabolite formed by the hydrolysis of the 17-propionate ester group.

  • Beclomethasone (BOH): The core steroid structure, which is a further degradation product.[1][2]

  • Process impurities: Synthetic corticosteroids like BDP can have various process-related impurities that are structurally similar.[3]

These compounds often have similar physicochemical properties to BDP, leading to co-elution in reversed-phase HPLC systems.

Q2: Why is it critical to separate BDP from its metabolites?

A2: BDP is a prodrug that is converted to its active metabolite, 17-BMP, which has a higher anti-inflammatory potency.[4] Accurate quantification of both BDP and its metabolites is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for assessing the stability of pharmaceutical formulations. Co-elution can lead to inaccurate measurements, affecting the assessment of drug efficacy and safety.

Q3: What are the initial steps to troubleshoot poor peak resolution between BDP and its interferents?

A3: When encountering poor peak resolution, a systematic approach is recommended. Start by optimizing the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact selectivity. A shallower gradient or a lower percentage of the organic modifier in an isocratic method can increase retention times and improve separation.[5]

Q4: My BDP peak is exhibiting significant tailing. What is the likely cause and how can it be resolved?

A4: Peak tailing for corticosteroids like BDP in reversed-phase HPLC is often due to secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based column packing. To address this, consider lowering the mobile phase pH by adding a small amount of an acid, such as 0.1% formic acid. This suppresses the ionization of the silanol groups, thereby reducing these unwanted interactions.[5]

Q5: How can matrix effects from biological samples be minimized?

A5: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge in bioanalysis.[6] Phospholipids are a primary source of matrix effects in plasma and blood samples.[7] Effective sample preparation is key to mitigating these effects. Techniques like solid-phase extraction (SPE) are effective in removing interfering components like salts and proteins.[7] A "dilute-and-shoot" approach, while simpler, may not be sufficient for removing matrix components and can lead to unpredictable results.[8]

Troubleshooting Guides

Issue 1: Poor Peak Resolution

Symptoms:

  • Overlapping peaks for BDP and its metabolites (17-BMP, 21-BMP, BOH).

  • Inability to accurately quantify individual components.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the mobile phase. In reversed-phase HPLC, fine-tune the organic-to-aqueous ratio. A lower percentage of the organic solvent can enhance resolution. Consider switching from acetonitrile to methanol (B129727) or vice-versa, as this can alter elution order.[5]
Incorrect Column Selection Ensure the column chemistry (e.g., C18, C8) is appropriate for steroid separation. A longer column or one with a smaller particle size can improve resolution, though it may increase backpressure.[5]
Suboptimal Gradient Program If using a gradient, try a shallower gradient profile to increase the separation window for closely eluting compounds.
Inadequate Temperature Control Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times and peak shape.[5]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetric peaks with a "tail" extending from the peak maximum.

  • Reduced peak height and inaccurate integration.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Add a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase to suppress silanol activity.[5]
Column Overload Reduce the concentration of the injected sample.
Column Degradation The column may be nearing the end of its lifespan. Flush the column or replace it if performance does not improve.
Issue 3: Inconsistent Retention Times

Symptoms:

  • Retention times for BDP and other analytes shift between injections.

Possible Causes and Solutions:

CauseSolution
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Mobile Phase Inconsistency Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Temperature Fluctuations Use a column oven to maintain a stable temperature.[5]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)

This protocol is designed to extract BDP and its metabolites from plasma while minimizing matrix effects.

  • Pre-treatment: To a 450 µL aliquot of human plasma, add 50 µL of an internal standard solution (e.g., BDP-D10).[9]

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to disrupt the binding between BDP and plasma proteins.[7]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Pre-condition a reversed-phase SPE cartridge.[9]

  • Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.[9]

  • Washing: Wash the cartridge with a weak solvent (e.g., 25% methanol in water) to remove hydrophilic interferences.[7]

  • Elution: Elute the analytes with a strong solvent (e.g., 100% acetonitrile).[9]

  • Reconstitution: Dilute the eluent with water (e.g., 1:1 v/v) before injection into the LC-MS/MS system.[9]

Protocol 2: Reversed-Phase HPLC Method for Separation of BDP and Metabolites

This protocol provides a starting point for the chromatographic separation of BDP and its related compounds.

ParameterCondition
Column Waters Acquity BEH C18 UPLC column.[3]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a lower percentage of mobile phase B and gradually increase to elute the compounds. A shallow gradient is recommended for better resolution.
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection UV at 242 nm or MS/MS detection.[10]

Quantitative Data Summary

The following table summarizes typical mass transitions for BDP and its key metabolites for LC-MS/MS analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Beclomethasone Dipropionate (BDP) 521.2485.2
Beclomethasone 17-monopropionate (17-BMP) 465.2429.2
Beclomethasone 21-monopropionate (21-BMP) 465.2391.2
Beclomethasone (BOH) 409.2391.2

Note: The specific mass transitions may vary slightly depending on the instrument and ionization source.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample ISTD Add Internal Standard Plasma->ISTD Precipitate Protein Precipitation ISTD->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Elute Elution & Reconstitution SPE->Elute HPLC HPLC Separation Elute->HPLC MS MS/MS Detection HPLC->MS Data Data Acquisition & Processing MS->Data Troubleshooting cluster_causes1 cluster_causes2 cluster_causes3 PoorResolution Poor Peak Resolution MobilePhase Mobile Phase Composition PoorResolution->MobilePhase Column Column Selection/Health PoorResolution->Column Gradient Gradient Profile PoorResolution->Gradient Tailing Peak Tailing Tailing->Column Silanol Silanol Interactions Tailing->Silanol Overload Sample Overload Tailing->Overload InconsistentRT Inconsistent Retention Times InconsistentRT->MobilePhase Pump Pump Issues InconsistentRT->Pump Temp Temperature Fluctuations InconsistentRT->Temp

References

Technical Support Center: Method Refinement for Sensitive Detection of Beclomethasone 17-Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Beclomethasone (B1667900) 17-Propionate (B17P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of Beclomethasone 17-Propionate.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS

  • Question: My chromatogram for B17P shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for B17P can be caused by several factors. Firstly, secondary interactions between the analyte and active sites on the column packing material can occur. Ensure you are using a high-quality, end-capped C18 or C8 column. Secondly, the issue might be related to the mobile phase. Check the pH of your mobile phase; for steroid analysis, a slightly acidic mobile phase can often improve peak shape. Also, ensure your sample is fully dissolved in a solvent that is of equal or weaker elution strength than your mobile phase. Injecting in a stronger solvent can lead to peak distortion. Finally, column overload can be a cause. Try reducing the injection volume or the concentration of your sample.

  • Question: I am observing peak fronting for my B17P standard. What could be the reason?

  • Answer: Peak fronting is less common than tailing but can occur. A primary cause is often high sample concentration leading to column overload. Diluting your sample is a good first step. Another possibility is a problem with the column itself, such as a void or channel. If the problem persists after sample dilution, inspecting and potentially replacing the column would be the next step.

Issue 2: Low Sensitivity or No Signal in LC-MS/MS

  • Question: I am not able to achieve the desired sensitivity for B17P in my LC-MS/MS analysis. How can I improve it?

  • Answer: Low sensitivity for B17P can be a complex issue. Here are several factors to investigate:

    • Ionization Efficiency: B17P ionizes well in positive electrospray ionization (ESI) mode, typically forming a protonated molecule [M+H]+. Ensure your MS source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound. The use of mobile phase additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can enhance the formation of the desired protonated molecule.[1]

    • Matrix Effects: Biological matrices can cause ion suppression, significantly reducing the analyte signal. A robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to remove interfering components.[2] You can assess matrix effects by comparing the signal of B17P in a neat solution versus a post-extraction spiked blank matrix sample.

    • Adduct Formation: B17P can form adducts with sodium [M+Na]+ or potassium [M+K]+, especially when the mobile phase contains these ions.[3] This can split the ion current between different species, reducing the signal of your target ion. Using a mobile phase with ammonium salts can minimize sodium and potassium adduct formation.

    • In-source Fragmentation: If the source conditions are too harsh, B17P might fragment in the source before entering the mass analyzer. Optimize the cone voltage or fragmentor voltage to minimize in-source fragmentation and maximize the precursor ion signal.

Issue 3: Inconsistent Retention Times

  • Question: The retention time for B17P is shifting between injections. What should I check?

  • Answer: Retention time variability can be due to several factors:

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.

    • Mobile Phase Composition: Inconsistent mobile phase preparation can cause shifts in retention. Prepare fresh mobile phase daily and ensure accurate mixing of the components.

    • Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is functioning correctly.

    • Column Temperature: Maintaining a stable column temperature using a column oven is critical for reproducible retention times.

Issue 4: Presence of Beclomethasone Dipropionate (BDP) or Other Metabolites

  • Question: I am detecting the parent drug, Beclomethasone Dipropionate (BDP), in my samples. How can I ensure I am accurately measuring B17P?

  • Answer: BDP is the prodrug and is rapidly hydrolyzed to the active metabolite B17P in biological systems.[4] If you are detecting BDP, it could be due to carryover from high concentration samples or incomplete hydrolysis. Ensure your chromatographic method adequately separates BDP from B17P. During sample preparation and storage, it is important to control conditions to prevent further hydrolysis of any residual BDP, which could artificially inflate B17P concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection of Beclomethasone 17-Propionate?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of B17P in biological matrices.[1][2] It allows for low limits of detection (LOD) and quantification (LOQ), often in the low pg/mL range, which is necessary due to the low systemic concentrations of the drug after administration.

Q2: What are the key considerations for sample preparation when analyzing B17P in plasma?

A2: Due to the complexity of plasma, a thorough sample preparation is essential to remove proteins and phospholipids (B1166683) that can interfere with the analysis and cause ion suppression in LC-MS/MS. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common and effective techniques.[2] For tissue samples, a homogenization step followed by LLE is typically employed.[2]

Q3: What are the expected precursor and product ions for B17P in positive ESI-MS/MS?

A3: In positive electrospray ionization, Beclomethasone 17-Propionate (molecular weight 464.9 g/mol ) typically forms a protonated molecule [M+H]+ at m/z 465. The fragmentation of this precursor ion in the collision cell will generate specific product ions that can be used for quantification and confirmation in Multiple Reaction Monitoring (MRM) mode. Common product ions are a result of neutral losses of water, propionic acid, and other fragments from the steroid backbone.

Q4: How can I avoid the hydrolysis of Beclomethasone Dipropionate (BDP) to B17P during sample handling and storage?

A4: To minimize the ex-vivo hydrolysis of BDP to B17P, it is recommended to collect blood samples in tubes containing a fluoride-based preservative. Samples should be processed at low temperatures (e.g., on ice) and stored at -20°C or -80°C until analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the detection of Beclomethasone 17-Propionate.

Table 1: LC-MS/MS Methods for Beclomethasone 17-Propionate

MatrixLLOQLinearity RangeInternal StandardReference
Rat and Human Plasma0.05 ng/mL0.05 - 5 ng/mLFluticasone Propionate (B1217596)[2]
Human Plasma5.0 pg/mL5.0 - 2000.0 pg/mLBDP-D10[5]
Equine Plasma13 pg/mLNot SpecifiedNot Specified[1]
Human Plasma0.050 ng/mL0.050 - 50 ng/mLBeclomethasone Dipropionate[6]

Table 2: HPLC-UV Methods for Beclomethasone Dipropionate (Parent Drug)

FormulationLinearity RangeWavelengthReference
Cream1 - 6 µg/mL230 nm[7]
Nanocapsule Suspensions5.0 - 25.0 µg/mL254 nm[8]
Topical Formulation0.07 - 200% of spec. limit240 nm[9]

Experimental Protocols

1. Detailed LC-MS/MS Method for B17P in Human Plasma

This protocol is adapted from a highly sensitive method for the quantification of Beclomethasone.[5]

  • Sample Preparation (Solid-Phase Extraction):

    • To 450 µL of human plasma, add 50 µL of the internal standard solution (e.g., BDP-D10).

    • Add 400 µL of a suitable buffer.

    • Load the mixture onto a pre-conditioned reversed-phase SPE cartridge.

    • Wash the cartridge with water, followed by acetonitrile.

    • Elute the analytes with 100% acetonitrile.

    • Dilute the eluent with water (1:1 v/v) before injection.

  • Chromatographic Conditions:

    • Column: Shim-pack™ GIST C18 column (50 x 2.1 mm, 3.0 µm)

    • Mobile Phase A: 2 mM Ammonium Trifluoroacetate in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to separate B17P from other components.

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Heated Electrospray Ionization (HESI), Positive

    • MRM Transition: Monitor the specific precursor-to-product ion transition for B17P and the internal standard.

2. Detailed HPLC-UV Method for Beclomethasone in Pharmaceutical Cream

This protocol is adapted from a method for the simultaneous estimation of Beclomethasone Dipropionate and Fusidic Acid.[7]

  • Sample Preparation:

    • Accurately weigh 1g of the cream into a 100mL volumetric flask.

    • Add methanol (B129727) and sonicate for 20-25 minutes to dissolve the cream base and extract the drug.

    • Make up the volume to 100mL with methanol.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: BDS Hypersil C18 (250mm x 4.6mm, 5µm)

    • Mobile Phase: Acetonitrile: Methanol: Orthophosphoric acid (60:20:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute reconstitute Reconstitution elute->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the sensitive detection of Beclomethasone 17-Propionate.

signaling_pathway cluster_cytoplasm Cytoplasm B17P Beclomethasone 17-Propionate GR Glucocorticoid Receptor (GR) B17P->GR Binds HSP Heat Shock Proteins GR->HSP Complex B17P-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocation NFkB NF-κB Complex->NFkB Inhibition Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activation NFkB->Nucleus Translocation IkB IκB NFkB->IkB Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Inflammatory_Stimuli->IkB Phosphorylation & Degradation troubleshooting_guide start Start: Analytical Issue peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No tailing Tailing or Fronting? peak_shape->tailing Yes retention_time Inconsistent Retention Time? sensitivity->retention_time No check_ms Optimize MS Parameters (Ionization, Fragmentation) sensitivity->check_ms Yes check_equilibration Ensure Column Equilibration retention_time->check_equilibration Yes check_column Check Column (Age, Voids) tailing->check_column check_mobile_phase Optimize Mobile Phase (pH, Composition) tailing->check_mobile_phase check_sample Check Sample (Solvent, Concentration) tailing->check_sample check_sample_prep Improve Sample Prep (SPE, LLE) check_ms->check_sample_prep check_adducts Investigate Adducts check_sample_prep->check_adducts check_pump Check Pump Performance (Leaks, Flow Rate) check_equilibration->check_pump check_temp Stabilize Column Temperature check_pump->check_temp

References

Validation & Comparative

Method validation using Beclomethasone 17-Propionate-d5 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of beclomethasone (B1667900) and its metabolites, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. This guide compares the use of a stable isotope-labeled (SIL) internal standard, Beclomethasone 17-Propionate-d5 (and its close analog BDP-d10), with a structurally analogous compound, Fluticasone Propionate, in the LC-MS/MS analysis of beclomethasone dipropionate (BDP) and its active metabolite, beclomethasone 17-monopropionate (17-BMP).

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] They are chemically and physically almost identical to the analyte, ensuring they behave similarly during extraction and ionization, thus effectively compensating for matrix effects and analyte loss.[1] An alternative approach is to use a structural analog, a compound with similar chemical properties but a different mass.

Comparison of Method Performance

The following tables summarize the performance of two different LC-MS/MS methods for the quantification of beclomethasone dipropionate and its metabolites, one using a deuterated internal standard (BDP-d10) and the other using a structural analog (Fluticasone Propionate).

Table 1: Comparison of Method Validation Parameters

ParameterMethod with Deuterated IS (BDP-d10) for BeclomethasoneMethod with Structural Analog IS (Fluticasone Propionate) for BDP and 17-BMP
Analyte(s) BeclomethasoneBeclomethasone Dipropionate (BDP) & Beclomethasone 17-Monopropionate (17-BMP)
Linearity Range 5.0 - 5000 pg/mL0.05 - 5 ng/mL for both analytes[2]
Correlation Coefficient (r²) Not explicitly stated, but method validated as per USFDA guidelines[3]> 0.99 for both analytes
Lower Limit of Quantification (LLOQ) 5.0 pg/mL[3][4]0.05 ng/mL (50 pg/mL) for both analytes[2]
Intra-day Precision (%CV) < 15%< 10% for both analytes
Inter-day Precision (%CV) < 15%< 12% for both analytes
Intra-day Accuracy (%RE) Within ±15%Within ±10% for both analytes
Inter-day Accuracy (%RE) Within ±15%Within ±12% for both analytes

Table 2: Comparison of Experimental Protocols

ParameterMethod with Deuterated IS (BDP-d10)Method with Structural Analog IS (Fluticasone Propionate)
Internal Standard BDP-d10[3][4]Fluticasone Propionate[2]
Biological Matrix Human Plasma[3][4]Rat and Human Plasma, Rat Tissues[2]
Sample Preparation Solid Phase Extraction (SPE)[3]Protein precipitation followed by liquid-liquid extraction
LC Column Not explicitly statedC18 column
Mobile Phase Simple mobile phase with a minimal gradient[3]Acetonitrile and 0.1% formic acid in water (gradient)
Ionization Mode Electrospray Ionization (ESI)[3]Positive Electrospray Ionization (ESI+)[2]
MS Detection Tandem Mass Spectrometry (MS/MS)[3][4]Tandem Mass Spectrometry (MS/MS)[2]

Experimental Workflows and Principles

The following diagrams illustrate a typical sample preparation workflow and the fundamental principle of using an internal standard in quantitative analysis.

G cluster_workflow Bioanalytical Sample Preparation Workflow (SPE) plasma Plasma Sample add_is Add Internal Standard (e.g., BDP-d5) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe Condition & Load wash Wash Cartridge spe->wash elute Elute Analyte + IS wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject

Caption: A typical Solid Phase Extraction (SPE) workflow for plasma samples.

G cluster_principle Principle of Internal Standard Correction A Sample Preparation (Extraction Loss, Variability) Analyte Analyte Signal (Variable) A->Analyte IS Internal Standard Signal (Variable) A->IS B LC Separation (Injection Volume Variation) B->Analyte B->IS C MS Ionization (Matrix Effects) C->Analyte C->IS Ratio Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Result Accurate Quantification Ratio->Result

Caption: How an internal standard corrects for analytical variability.

Discussion

The use of a deuterated internal standard like BDP-d10 offers significant advantages. Since its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement. This leads to a more accurate and precise correction for analytical variability, which is reflected in the achievement of a very low LLOQ of 5.0 pg/mL for beclomethasone.[3][4]

The use of a structural analog like Fluticasone Propionate is a viable alternative when a stable isotope-labeled standard is not available.[2] Fluticasone Propionate is also a corticosteroid and has similar chemical properties to beclomethasone. However, there can be slight differences in extraction recovery and ionization efficiency between the analyte and a structural analog internal standard. Despite this, the method using Fluticasone Propionate demonstrated good performance with an LLOQ of 50 pg/mL and acceptable accuracy and precision.[2]

For high-sensitivity applications requiring the lowest possible limits of quantification, a stable isotope-labeled internal standard such as this compound is the preferred choice for the bioanalysis of beclomethasone. It provides the most effective correction for analytical variability, leading to highly accurate and precise results. When a SIL-IS is not available, a carefully selected structural analog, like Fluticasone Propionate, can also be used to develop a valid and reliable bioanalytical method, although it may not achieve the same level of sensitivity. The choice of internal standard should be based on the specific requirements of the study, including the desired sensitivity and the availability of reference materials.

References

Cross-Validation of Analytical Methods for Beclomethasone 17-Propionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of beclomethasone (B1667900) 17-propionate (B17P), the active metabolite of beclomethasone dipropionate (BDP), is critical for pharmacokinetic, bioequivalence, and toxicology studies. The use of a stable isotope-labeled internal standard, such as Beclomethasone 17-Propionate-d5, is a widely accepted approach to ensure the reliability of bioanalytical methods. This guide provides a comparative overview of an analytical method utilizing a deuterated internal standard against alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed through a rigorous validation process, evaluating parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). Below is a comparison of validation data from a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard (BDP-d10, a close analog to this compound) and a method employing a different structural analog, fluticasone (B1203827) propionate, as the internal standard.

Validation ParameterMethod with Deuterated Internal Standard (BDP-d10)[1]Method with Fluticasone Propionate Internal Standard[2]
Linearity Range 5.00 - 2000.00 pg/mL0.05 - 5 ng/mL
LLOQ 5.00 pg/mL0.05 ng/mL
Intra-day Accuracy (%) 100.99% (at LLOQ QC)Not explicitly stated, but within ±15% (or ±20% at LLOQ) of nominal values
Intra-day Precision (%RSD) 11.97% (at LLOQ QC)≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) Not explicitly stated, but within ±15% (or ±20% at LLOQ) of nominal valuesNot explicitly stated, but within ±15% (or ±20% at LLOQ) of nominal values
Inter-day Precision (%RSD) Not explicitly stated, but within ±15% (or ±20% at LLOQ) of nominal values≤ 15% (≤ 20% at LLOQ)

Note: The acceptance criteria for accuracy and precision are generally within ±15% of the nominal value, except for the LLOQ, where it should not deviate by more than ±20%[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.

Method 1: LC-MS/MS with Deuterated Internal Standard (BDP-d10)[1]
  • Sample Preparation: To a 450 µL aliquot of human plasma, 50 µL of BDP-d10 internal standard and 400 µL of buffer were added, followed by solid-phase extraction (SPE) purification. The samples were loaded on a preconditioned reversed-phase SPE cartridge, washed with water and acetonitrile, and eluted with 100% acetonitrile. The eluent was then diluted with water (1:1 v/v) and injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Shim-packTM GIST C18 column (50 x 2.1 mm, 3.0 µm)

    • Mobile Phase A: 2 mM Ammonium Trifluoroacetate in Water

    • Mobile Phase B: Acetonitrile

  • Mass Spectrometric Detection:

    • Instrument: LCMS-8045

    • Ionization: Heated Electrospray Ionization (ESI)

    • MRM Transitions: The sum of two intense product ions from the precursor ion was used for quantification.

Method 2: LC-MS/MS with Fluticasone Propionate Internal Standard[2]
  • Sample Preparation:

    • Plasma: Solid-phase extraction.

    • Tissues (lung, liver, kidney): Liquid-liquid extraction.

  • Chromatographic and Mass Spectrometric Conditions: The publication describes a sensitive, rapid, and selective liquid chromatography-positive electrospray ionization tandem mass spectrometry (LC-(ESI+)-MS-MS) method. Specific instrument parameters and mobile phase composition were not detailed in the abstract.

Workflow for Bioanalytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two different bioanalytical methods.

Bioanalytical Method Cross-Validation Workflow cluster_methodA Method A (e.g., with Deuterated IS) cluster_methodB Method B (e.g., with Alternative IS) A_prep Sample Preparation A_lcms LC-MS/MS Analysis A_prep->A_lcms A_data Data Acquisition & Processing A_lcms->A_data comparison Statistical Comparison of Results (e.g., 90% Confidence Interval of % Difference) A_data->comparison B_prep Sample Preparation B_lcms LC-MS/MS Analysis B_prep->B_lcms B_data Data Acquisition & Processing B_lcms->B_data B_data->comparison samples Select Incurred Samples (e.g., 100 samples across concentration range) samples->A_prep Analyze with Method A samples->B_prep Analyze with Method B conclusion Methods are Equivalent comparison->conclusion Within ±30%?

Caption: Workflow for cross-validating two bioanalytical methods.

The principle of using a stable isotope-labeled internal standard, such as this compound, is to mimic the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability. This generally leads to higher accuracy and precision compared to methods using structurally different internal standards. The presented data, although from different studies, supports the high sensitivity and reliability achievable with a deuterated internal standard for the bioanalysis of beclomethasone species. Cross-validation between different methods or laboratories is essential to ensure data consistency and integrity throughout a drug development program[4].

References

A Head-to-Head Comparison: Achieving Superior Accuracy and Precision in Beclomethasone 17-Propionate Quantification with a d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Beclomethasone (B1667900) 17-Propionate (B17P), the primary active metabolite of Beclomethasone Dipropionate (BDP), is paramount for robust pharmacokinetic, pharmacodynamic, and bioequivalence studies. This guide provides an objective comparison of the performance of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated (d5) internal standard against alternative analytical techniques, supported by experimental data.

The use of a stable isotope-labeled internal standard, such as d5-Beclomethasone 17-Propionate, is the gold standard for quantitative bioanalysis via LC-MS/MS. This approach ensures the highest level of accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects. This guide will delve into the quantitative advantages of this method and provide a detailed experimental protocol for its implementation.

Quantitative Performance: A Comparative Analysis

The following tables summarize the validation parameters for the quantification of Beclomethasone 17-Propionate and its parent compound, Beclomethasone Dipropionate, using various analytical methodologies.

Table 1: Performance of LC-MS/MS Method with Deuterated Internal Standard for Beclomethasone Quantification [1][2]

ParameterBeclomethasone Dipropionate (with d10-BDP IS)
Linearity Range 5.0 - 2000.0 pg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5.0 pg/mL
Intra-day Precision (% RSD) < 11.97%
Inter-day Precision (% RSD) < 15%
Intra-day Accuracy (% Nominal) 100.99%
Inter-day Accuracy (% Nominal) Within ±15%

Note: Data for the parent drug BDP with its deuterated standard is presented as a close proxy for B17P with a d5 standard, demonstrating the high sensitivity and performance of the technique.

Table 2: Performance of LC-MS/MS Method with a Non-Deuterated Internal Standard [3][4]

ParameterBeclomethasone 17-Propionate (with Fluticasone Propionate IS)
Linearity Range 0.05 - 5.0 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but method was validated.
Lower Limit of Quantification (LLOQ) 0.05 ng/mL (50 pg/mL)
Within-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Between-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Accuracy Not explicitly stated in percentage, but validated.

Table 3: Performance of Alternative HPLC-UV/RP-HPLC Methods for Beclomethasone Dipropionate Quantification [5][6][7]

ParameterHPLC-UV Method 1[5]RP-HPLC Method 2[6]RP-HPLC Method 3[7]
Linearity Range 5.0 - 25.0 µg/mL0.5 - 50 µg/mL1 - 6 µg/mL
Correlation Coefficient (r²) > 0.999> 0.990.9961
Lower Limit of Quantification (LOQ) 0.54 µg/mL0.328 µg/mLNot explicitly stated.
Intra-day Precision (% RSD) < 2.0%0.60 - 0.78%< 2.0%
Inter-day Precision (% RSD) < 2.0%0.89 - 1.72%< 2.0%
Accuracy (% Recovery) 98.03 - 100.35%98 - 102%Not explicitly stated.

As evidenced by the data, the LC-MS/MS method employing a deuterated internal standard offers significantly lower limits of quantification (in the picogram per milliliter range) compared to both the LC-MS/MS method with a non-deuterated internal standard and the HPLC-UV/RP-HPLC methods (which are in the nanogram to microgram per milliliter range). This enhanced sensitivity is crucial for studies involving low dosage forms or for accurately characterizing the terminal phase of the pharmacokinetic profile.

Experimental Protocols

High-Sensitivity LC-MS/MS Method with d5-Internal Standard (Based on a validated method for BDP with d10-IS)[1][2]

This protocol is adapted from a validated method for the parent drug, BDP, and is expected to yield similar high performance for B17P with its corresponding d5-labeled internal standard.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • To a 450 µL aliquot of human plasma, add 50 µL of the d5-Beclomethasone 17-Propionate internal standard working solution.

  • Add 400 µL of a suitable buffer.

  • Load the mixture onto a pre-conditioned reversed-phase SPE cartridge.

  • Wash the cartridge with water, followed by acetonitrile.

  • Elute the analyte and internal standard with 100% acetonitrile.

  • Dilute the eluent with water in a 1:1 (v/v) ratio before injection into the LC-MS/MS system.

b. Liquid Chromatography Parameters

  • Column: Shim-pack™ GIST C18 column (50 x 2.1 mm, 3.0 µm) or equivalent.

  • Mobile Phase A: 2 mM Ammonium Trifluoroacetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

c. Mass Spectrometry Parameters

  • Instrument: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8045 or equivalent).

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both Beclomethasone 17-Propionate and d5-Beclomethasone 17-Propionate would need to be optimized.

Alternative Method: RP-HPLC with UV Detection (for Beclomethasone Dipropionate)[5]

a. Sample Preparation

  • Prepare a stock standard solution of Beclomethasone Dipropionate (0.5 mg/mL) in methanol.

  • For quantification in formulations like nanocapsules, dilute the suspension with methanol, sonicate for 10 minutes, and centrifuge for 20 minutes to extract the drug.

  • Filter all solutions through a 0.45 µm membrane before injection.

b. Chromatographic Conditions

  • Column: RP C18 column (250 mm x 4.60 mm, 5 µm).

  • Mobile Phase: Methanol and water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for the highly sensitive LC-MS/MS method and the logical rationale for using a deuterated internal standard.

experimental_workflow plasma Plasma Sample (450 µL) is Add d5-B17P Internal Standard (50 µL) plasma->is buffer Add Buffer (400 µL) is->buffer spe Solid Phase Extraction (SPE) buffer->spe load Load onto Cartridge spe->load wash1 Wash with Water load->wash1 wash2 Wash with Acetonitrile wash1->wash2 elute Elute with 100% Acetonitrile wash2->elute dilute Dilute Eluent with Water (1:1) elute->dilute inject Inject into LC-MS/MS dilute->inject

Caption: Experimental workflow for sample preparation using SPE.

logical_relationship cluster_analyte Analyte (B17P) cluster_is Internal Standard (d5-B17P) analyte_prep Loss during Sample Prep ratio Peak Area Ratio (Analyte/IS) Remains Constant analyte_prep->ratio Corrected by analyte_ion Ion Suppression/ Enhancement analyte_ion->ratio Corrected by is_prep Identical Loss during Sample Prep is_prep->ratio is_ion Identical Ion Suppression/ Enhancement is_ion->ratio result Accurate & Precise Quantification ratio->result

Caption: Rationale for using a deuterated internal standard.

References

A Guide to Inter-laboratory Comparison of Beclomethasone 17-Propionate Analysis by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of Beclomethasone (B1667900) 17-Propionate (B17P), the primary active metabolite of Beclomethasone Dipropionate (BDP). While no formal, large-scale inter-laboratory study for B17P has been published, this document outlines a standardized analytical protocol derived from validated methods and presents a hypothetical comparison to guide researchers in assessing analytical performance across different laboratories.

The objective is to provide a robust methodology that can be used to ensure consistency, accuracy, and reliability of B17P quantification, a critical aspect in drug development, quality control, and clinical research.

Overview of Analytical Methods

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for the quantification of beclomethasone derivatives.[1][2][3][4] The method's popularity stems from its specificity, precision, and accuracy. Validation studies for similar compounds consistently demonstrate excellent performance, with key parameters meeting the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[1]

Table 1: Typical Performance Characteristics of a Validated RP-HPLC Method for Beclomethasone Analysis

ParameterTypical Value/RangeDescription
Linearity (Correlation Coefficient, r²)> 0.999The ability of the method to elicit test results that are directly proportional to the analyte concentration.
Accuracy (% Recovery)98.0% - 102.0%The closeness of the test results obtained by the method to the true value.[5]
Precision (% RSD)< 2.0%The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1][5]
Limit of Detection (LOD)~0.1-0.2 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ)~0.5-0.6 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
RobustnessUnaffected by minor changesThe capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[2]

Proposed Inter-Laboratory Study Protocol

An inter-laboratory study, or proficiency test, is a crucial tool for evaluating laboratory performance.[6][7] The process involves a coordinating body distributing identical, homogeneous, and stable test samples to multiple participating laboratories for analysis.[8][9]

G A Study Coordinator Prepares & Characterizes Homogeneous B17P Samples B Samples Distributed to Participating Laboratories A->B C Laboratories Perform Analysis Using Standardized Protocol B->C D Results Submitted to Study Coordinator C->D E Statistical Analysis of Data (e.g., Z-Score Calculation) D->E F Performance Report Issued to Each Participating Laboratory E->F

Caption: Workflow for a proposed inter-laboratory comparison study of B17P analysis.

Standardized Experimental Protocol: RP-HPLC Method

This section details a standardized protocol synthesized from several validated methods for the analysis of beclomethasone derivatives.[1][3][5] Adherence to a single, well-defined protocol is essential for minimizing inter-laboratory variability.

3.1. Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]

  • Mobile Phase: Methanol and Water (85:15 v/v).[3][5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection Wavelength: 254 nm.[3][5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

3.2. Preparation of Solutions

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 12.5 mg of Beclomethasone 17-Propionate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 5.0 - 25.0 µg/mL).[3]

  • Sample Preparation (from a cream formulation):

    • Accurately weigh an amount of cream equivalent to the target concentration of B17P into a suitable container.

    • Add a known volume of methanol, then sonicate for 10-20 minutes to extract the drug.[1][3]

    • Centrifuge the mixture to separate the excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[3]

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/ Reference Standard B Dissolve/Extract with Methanol & Sonicate A->B C Centrifuge & Filter (Sample Only) B->C D Dilute to Final Concentration C->D E Inject into RP-HPLC System D->E F Separate on C18 Column (Methanol:Water Mobile Phase) E->F G Detect Analyte by UV at 254 nm F->G H Integrate Peak Area G->H I Calculate Concentration using Calibration Curve H->I J Generate Final Report I->J

Caption: A detailed workflow for the RP-HPLC analysis of Beclomethasone 17-Propionate.

Hypothetical Inter-laboratory Comparison Data

To illustrate the output of an inter-laboratory study, Table 2 presents hypothetical results from ten laboratories tasked with analyzing a B17P sample with an assigned value (true concentration) of 15.0 µg/mL. Performance is often evaluated using a Z-score, calculated as:

Z = (x - X) / σ

where x is the laboratory's result, X is the assigned value, and σ is the target standard deviation for proficiency. A common interpretation is:

  • |Z| ≤ 2.0: Satisfactory performance

  • 2.0 < |Z| < 3.0: Questionable performance

  • |Z| ≥ 3.0: Unsatisfactory performance

Table 2: Hypothetical Inter-laboratory Data for B17P Analysis (Assigned Value = 15.0 µg/mL; Target SD = 0.75 µg/mL)

Laboratory IDReported Conc. (µg/mL)Bias (µg/mL)Z-ScorePerformance
Lab 0115.2+0.20.27Satisfactory
Lab 0214.5-0.5-0.67Satisfactory
Lab 0316.8+1.82.40Questionable
Lab 0414.9-0.1-0.13Satisfactory
Lab 0515.5+0.50.67Satisfactory
Lab 0613.2-1.8-2.40Questionable
Lab 0714.8-0.2-0.27Satisfactory
Lab 0815.1+0.10.13Satisfactory
Lab 0912.5-2.5-3.33Unsatisfactory
Lab 1015.4+0.40.53Satisfactory

This hypothetical data demonstrates how an inter-laboratory comparison can effectively identify variations in analytical accuracy and highlight laboratories that may need to review their procedures, calibration, or equipment. Consistent participation in such schemes is a hallmark of a robust quality assurance system.

References

A Comparative Guide to Beclomethasone 17-Propionate-d5 and Pharmacopoeial Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Beclomethasone 17-Propionate-d5 stable isotope-labeled (SIL) reference standard against its non-deuterated analogue, the Beclomethasone 17-Propionate pharmacopoeial reference standard. The selection of an appropriate reference standard is critical for ensuring the accuracy, precision, and reliability of analytical data in research and development. This document outlines the key specifications, comparative analytical methodologies, and experimental workflows to assist researchers in making an informed decision for their specific applications.

Data Presentation: A Head-to-Head Comparison

The performance and quality attributes of a reference standard are paramount. Below is a summary of typical specifications found on a Certificate of Analysis (CoA) for both the deuterated and non-deuterated standards. While exact values are lot-specific, this table represents common quantitative data provided by manufacturers.

Table 1: Comparison of Typical Certificate of Analysis Specifications

ParameterThis compoundBeclomethasone 17-Propionate (BP Reference Standard)
Identity
AppearanceWhite to Off-White SolidWhite or Almost White Crystalline Powder
¹H-NMRConforms to StructureConforms to Structure
Mass SpectrometryConforms to Structure (showing expected mass shift)Conforms to Structure
Purity
Chromatographic Purity (HPLC)≥ 98.0%≥ 98.0%
Isotopic Purity
Deuterium Incorporation≥ 99%Not Applicable
Physical Properties
Molecular FormulaC₂₅H₂₈D₅ClO₆C₂₅H₃₃ClO₆
Molecular Weight~470.01 g/mol ~464.98 g/mol
Solubility
SolubilitySoluble in Methanol (B129727), Acetonitrile (B52724)Soluble in Acetone; Slightly Soluble in Alcohol

Table 2: Performance Characteristics in Analytical Methods

Analytical MethodThis compound (as Internal Standard)Beclomethasone 17-Propionate (as External/Calibration Standard)
LC-MS/MS
Retention TimeCo-elutes with the non-labeled analyteEstablishes the retention time for quantification
Matrix Effect CompensationHigh (compensates for ion suppression/enhancement)Low (subject to matrix effects)
Accuracy & PrecisionTypically provides higher accuracy and precisionDependent on extraction efficiency and matrix
HPLC-UV
UtilityNot typically usedUsed for quantification and purity assessment
Response FactorAssumed to be identical to the non-labeled analyteUsed to generate calibration curve

Experimental Protocols

The following protocols describe standard methodologies for the characterization and comparison of Beclomethasone 17-Propionate reference standards.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chromatographic purity of both the deuterated and non-deuterated reference standards.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare standard solutions of the reference material in methanol at a concentration of approximately 0.5 mg/mL.

    • Inject the solution into the HPLC system.

    • Record the chromatogram and calculate the area percentage of the principal peak relative to the total area of all peaks to determine purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

This method is used to confirm the identity of the deuterated standard and to assess its isotopic enrichment. It is also the primary application where the d5 standard is used as an internal standard for the quantification of the non-labeled Beclomethasone 17-Propionate.

  • Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Beclomethasone 17-Propionate: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 465.2 → 357.2).

      • This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 470.2 → 362.2).

  • Procedure for Identity and Isotopic Purity:

    • Prepare a solution of the this compound standard.

    • Infuse the solution directly or inject it into the LC-MS system.

    • Acquire full scan mass spectra to confirm the molecular weight.

    • Analyze the mass spectrum to determine the distribution of deuterated and non-deuterated species to calculate the isotopic purity.

  • Procedure for Use as an Internal Standard:

    • Prepare a series of calibration standards containing known concentrations of the non-labeled Beclomethasone 17-Propionate and a constant concentration of the this compound internal standard.

    • Analyze the calibration standards by LC-MS/MS using the specified MRM transitions.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • This curve can then be used to quantify Beclomethasone 17-Propionate in unknown samples.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for comparing and utilizing these reference standards.

Experimental_Workflow Comparative Analysis Workflow cluster_0 Standard Preparation cluster_1 Purity & Identity Analysis cluster_2 Quantitative Application (LC-MS/MS) cluster_3 Data Comparison prep_d5 Dissolve BMP-d5 in Methanol hplc HPLC-UV Analysis (Purity Assessment) prep_d5->hplc lcms_id LC-MS/MS Analysis (Identity & Isotopic Purity) prep_d5->lcms_id cal_curve Prepare Calibration Curve (BMP (BP) + BMP-d5 IS) prep_d5->cal_curve prep_bp Dissolve BMP (BP) in Methanol prep_bp->hplc prep_bp->cal_curve compare Compare CoA Data & Analytical Results hplc->compare lcms_id->compare quant Quantify BMP in Sample cal_curve->quant sample_prep Spike Unknown Sample with BMP-d5 IS sample_prep->quant quant->compare

Caption: Workflow for comparing reference standards.

Caption: Logic of Isotope Dilution Mass Spectrometry.

Comparative Binding Affinity Analysis: Beclomethasone 17-Propionate vs. its d5 Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the glucocorticoid receptor (GR) binding affinity of Beclomethasone 17-Propionate and its deuterated (d5) analog. Due to a lack of direct comparative experimental data in the public domain for the d5 analog, this document outlines the established affinity of the parent compound, discusses the potential impact of deuteration on receptor binding, and presents a comprehensive experimental protocol for a head-to-head comparison.

Introduction to Beclomethasone 17-Propionate and Deuteration

Beclomethasone 17-Propionate (17-BMP) is the active metabolite of the inhaled corticosteroid Beclomethasone Dipropionate (BDP). Upon administration, BDP is rapidly hydrolyzed to 17-BMP, which exhibits a significantly higher binding affinity for the glucocorticoid receptor, mediating its anti-inflammatory effects.[1][2][3][4] Isotopic labeling, specifically the replacement of hydrogen with deuterium (B1214612) (d5), is a common strategy in drug development. This modification can alter a compound's metabolic profile, often by slowing down enzymatic degradation, but its effect on direct receptor binding affinity is generally considered to be minor. However, subtle changes in binding kinetics due to the kinetic isotope effect are possible and warrant empirical investigation.[5][6]

A study on steroid-glucocorticoid receptor interactions in deuterium oxide (heavy water) as a solvent showed that while the association rate was unaffected, the dissociation rate of steroids possessing an 11-beta-hydroxyl group, a feature of Beclomethasone 17-Propionate, was decreased.[1] This suggests that deuteration could potentially enhance binding affinity by prolonging the residency time of the ligand in the receptor's binding pocket.

Quantitative Binding Affinity Data

CompoundBinding Affinity MetricValueReference
Beclomethasone 17-Propionate Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100)~1345[7]
IC50 (inhibition of IL-6 production)0.36 nM[8]
IC50 (inhibition of IL-8 production)2.04 nM[8]
IC50 (inhibition of TNF-α production)0.21 nM[8]
Beclomethasone 17-Propionate-d5 Ki (nM) To be determined experimentally
Beclomethasone 17-Propionate Ki (nM) To be determined experimentally

Note: IC50 values for cytokine inhibition are functional readouts and not direct measures of receptor binding affinity. A competitive binding assay is required to determine the inhibition constant (Ki).

Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay

To definitively compare the binding affinities of Beclomethasone 17-Propionate and its d5 analog, a competitive radioligand binding assay can be employed. This method measures the ability of the unlabeled compounds to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.

Materials and Reagents:

  • Glucocorticoid Receptor Source: Cytosolic fraction from a suitable cell line (e.g., A549 human lung carcinoma cells) or purified recombinant human glucocorticoid receptor.

  • Radioligand: [3H]Dexamethasone, a high-affinity GR agonist.

  • Test Compounds: Beclomethasone 17-Propionate and this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: Unlabeled Dexamethasone.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.

  • Separation Medium: Dextran-coated charcoal or a filtration apparatus with glass fiber filters.

  • Scintillation Cocktail and Liquid Scintillation Counter.

Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction from the chosen cell source through homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

  • Assay Setup:

    • In a series of microcentrifuge tubes or a 96-well plate, add a fixed concentration of the glucocorticoid receptor preparation.

    • Add a fixed concentration of [3H]Dexamethasone (typically at or below its Kd).

    • Add increasing concentrations of the unlabeled test compounds (Beclomethasone 17-Propionate or its d5 analog) or the reference compound (Dexamethasone) to create a competition curve.

    • Include control tubes for:

      • Total Binding: Contains receptor and radioligand only.

      • Non-specific Binding: Contains receptor, radioligand, and a high concentration (e.g., 1000-fold excess) of unlabeled Dexamethasone.

  • Incubation: Incubate the reaction mixtures at a low temperature (e.g., 0-4°C) for a sufficient duration to reach equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Charcoal Method: Add a dextran-coated charcoal slurry to each tube, incubate for a short period, and centrifuge. The charcoal pellets the free radioligand, leaving the receptor-bound radioligand in the supernatant.

    • Filtration Method: Rapidly filter the reaction mixture through glass fiber filters. The filters will trap the receptor-ligand complexes, while the unbound ligand passes through. Wash the filters with ice-cold assay buffer.

  • Quantification:

    • For the charcoal method, transfer the supernatant to scintillation vials.

    • For the filtration method, place the filters in scintillation vials.

    • Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation Incubation Incubation (Binding Equilibrium) Receptor->Incubation Radioligand [3H]Dexamethasone Radioligand->Incubation Competitors Test Compounds (B17P & B17P-d5) Competitors->Incubation Separation Separation (Bound vs. Free) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification IC50 IC50 Determination (Non-linear Regression) Quantification->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for the competitive glucocorticoid receptor binding assay.

gr_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Beclomethasone 17-Propionate GR_complex GR-Hsp90 Complex Ligand->GR_complex Binding GR_ligand Ligand-GR Complex GR_complex->GR_ligand Conformational Change Hsp90 Hsp90 GR_complex->Hsp90 Dissociation GR_dimer GR Dimer GR_ligand->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding to DNA Transcription Modulation of Gene Transcription GRE->Transcription Anti_inflammatory Anti-inflammatory Proteins Transcription->Anti_inflammatory

Caption: Glucocorticoid receptor signaling pathway.

References

Safety Operating Guide

Safe Disposal of Beclomethasone 17-Propionate-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Beclomethasone 17-Propionate-d5, a deuterated synthetic glucocorticoid, intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to read and understand the Safety Data Sheet (SDS).[3] Always work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid all personal contact, including inhalation of dust or fumes.[1][3]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[3]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] In case of accidental contact, wash the affected area thoroughly.

  • Spill Management: In the event of a minor spill, carefully clean up the material to avoid generating dust.[1] Use a damp cloth for wiping and place all contaminated materials in a sealed container for disposal.[1] For major spills, evacuate the area and follow your institution's emergency procedures.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with hazardous waste regulations. Do not dispose of this chemical in household garbage or down the sewage system.[2]

  • Waste Identification and Segregation:

    • Treat all unused this compound and any materials contaminated with it (e.g., empty containers, gloves, wipes, and spill cleanup materials) as hazardous pharmaceutical waste.

    • Segregate this waste from non-hazardous laboratory trash.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and leak-proof container.

    • The container should be compatible with the chemical and labeled as "Hazardous Pharmaceutical Waste" and include the chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, secure area for hazardous waste accumulation.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Disposal:

    • Arrange for collection by a licensed hazardous waste disposal company.

    • Provide the disposal company with a complete list of the waste contents.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and approved vendors.

Recycling of the material may be an option if it is unused and uncontaminated.[1] Consult the manufacturer or your local waste management authority for recycling possibilities.[1]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and safety information derived from the parent compound.

ParameterValue/InstructionSource
CAS Number Not available for d5; 5534-09-8 for parent compound[2]
Hazard Class Considered a hazardous substance[1]
Personal Protective Equipment Safety glasses, gloves, lab coat[3]
Storage Temperature Refer to product-specific information-
Disposal Method Via licensed hazardous waste disposal service[1][2]
Spill Cleanup Use dry clean-up procedures; avoid generating dust[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste (Unused product, contaminated materials) B->C D Is waste generated? C->D E Segregate as Hazardous Pharmaceutical Waste D->E Yes J Continue Research D->J No F Place in Labeled, Sealed Container E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Professional Disposal (Licensed Waste Hauler) G->H I End: Proper Disposal Complete H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Beclomethasone 17-Propionate-d5, a deuterated analog of the corticosteroid Beclomethasone 17-Propionate. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. As a potent pharmaceutical compound, this compound should be handled with a high degree of caution. All users must review the complete Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Core Safety and Personal Protective Equipment (PPE)

Given the pharmacological potency and potential health hazards of this compound, including potential reproductive toxicity and organ damage upon repeated exposure, minimizing all routes of exposure is paramount.[1] The following personal protective equipment is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[2][3]
Eye and Face Protection Chemical splash goggles and a face shield.Protects against accidental splashes of the compound, especially when in solution.[2][3][4]
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing and skin.[2][5]
Respiratory Protection A properly fitted dust respirator or use of a certified chemical fume hood.Required to prevent inhalation of airborne particles, especially when handling the solid compound.[2][4]

Operational Plan: From Receipt to Disposal

The following step-by-step guide outlines the safe handling workflow for this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a secure, well-ventilated, and clearly labeled location, away from incompatible materials.[1]

  • Access to the storage area should be restricted to authorized personnel only.

2. Handling and Preparation of Solutions:

  • All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[4]

  • When weighing the compound, use a balance located within the fume hood or a ventilated balance enclosure.

  • To prepare solutions, slowly add the appropriate solvent to the solid to minimize splashing.

  • Always wear the prescribed PPE during the preparation and handling of solutions.

  • Work over a disposable absorbent bench pad to contain any potential spills.

3. Experimental Use:

  • When adding the compound to experimental setups (e.g., cell culture media), continue to wear all prescribed PPE.

  • Avoid the generation of aerosols.

4. Decontamination:

  • All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the SDS for appropriate decontamination procedures.

  • Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all disposable materials contaminated with the compound, such as gloves, bench pads, and pipette tips, in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Final Disposal: All waste must be handled in accordance with local, state, and federal regulations.[2] Contact a licensed professional waste disposal service for final disposal.[4] For unused medicine in a non-laboratory setting, it is recommended to mix it with an unappealing substance like coffee grounds or cat litter before sealing it in a plastic bag and placing it in the trash.[6]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin and hair with running water and soap.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7]

  • Inhalation: If fumes or dust are inhaled, move the individual to fresh air. Keep them warm and at rest.[2]

  • Spills: For minor spills, avoid breathing dust and contact with skin and eyes.[2] Use dry clean-up procedures and avoid generating dust.[2] Dampen with water to prevent dusting before sweeping.[2] Place the material in a suitable container for disposal.[2] For major spills, alert others in the area and, if necessary, contact emergency responders.[2]

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage Store Securely Weighing Weighing in Fume Hood Storage->Weighing Transfer to Hood SolutionPrep Solution Preparation Weighing->SolutionPrep Prepare Solution Experiment Experimental Use SolutionPrep->Experiment Use in Experiment Decontamination Decontaminate Equipment Experiment->Decontamination After Use SolidWaste Collect Solid Waste Experiment->SolidWaste Dispose Consumables LiquidWaste Collect Liquid Waste Experiment->LiquidWaste Dispose Solutions SurfaceClean Clean Work Surfaces Decontamination->SurfaceClean Post Decontamination FinalDisposal Professional Disposal SolidWaste->FinalDisposal LiquidWaste->FinalDisposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beclomethasone 17-Propionate-d5
Reactant of Route 2
Beclomethasone 17-Propionate-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.